molecular formula C8H17NO B1282893 1-(1-Aminoethyl)cyclohexan-1-ol

1-(1-Aminoethyl)cyclohexan-1-ol

Katalognummer: B1282893
Molekulargewicht: 143.23 g/mol
InChI-Schlüssel: DYABBZGBVUCORR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Aminoethyl)cyclohexan-1-ol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

1-(1-aminoethyl)cyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(9)8(10)5-3-2-4-6-8/h7,10H,2-6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYABBZGBVUCORR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CCCCC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Synthesis of 1-(1-Aminoethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of 1-(1-aminoethyl)cyclohexan-1-ol , a structural motif frequently encountered in central nervous system (CNS) active agents and serving as a critical fragment in the synthesis of venlafaxine analogs and various spiro-cyclic ligands.

The optimal synthetic strategy identified is the Henry Reaction (Nitroaldol Condensation) followed by Chemoselective Reduction . This pathway is selected for its atom economy, scalability, and the ready availability of precursors (cyclohexanone and nitroethane). This guide provides high-fidelity experimental protocols, mechanistic insights, and safety frameworks for professional implementation.

Part 1: Retrosynthetic Analysis & Strategy

The target molecule, This compound , is a


-amino alcohol featuring a gem-disubstituted cyclohexane ring. The steric bulk at the quaternary carbon (C1 of the ring) presents a challenge for nucleophilic attack, necessitating a pathway that establishes the C-C bond under thermodynamic control or using highly reactive nucleophiles.
Retrosynthetic Logic
  • C-N Disconnection: The amine functionality is best installed via reduction of a higher oxidation state nitrogen species (nitro or azide) or reductive amination of a ketone.

  • C-C Disconnection: Disconnecting the bond between the cyclohexane ring and the ethyl side chain reveals two primary synthons:

    • Electrophile: Cyclohexanone (commercially available).

    • Nucleophile: An ethyl anion equivalent.

The Nitroaldol (Henry) disconnection is superior to Grignard or organolithium approaches for this specific target because the nitro group serves as a "masked" amine that can be carried through the C-C bond formation step without requiring protecting groups.

Retrosynthesis Target Target: This compound Intermediate Intermediate: 1-(1-Nitroethyl)cyclohexan-1-ol Target->Intermediate Reduction (H2/Raney Ni or LAH) Precursors Precursors: Cyclohexanone + Nitroethane Intermediate->Precursors Henry Reaction (Base Catalyzed)

Figure 1: Retrosynthetic breakdown of this compound illustrating the Henry Reaction pathway.

Part 2: Primary Synthesis Pathway (Henry Reaction)

Step 1: Nitroaldol Condensation

The formation of 1-(1-nitroethyl)cyclohexan-1-ol is achieved by reacting cyclohexanone with nitroethane. This reaction is reversible; therefore, conditions must be optimized to drive equilibrium toward the product.

Mechanism: The base deprotonates nitroethane (


) to generate a nitronate anion. This nucleophile attacks the carbonyl carbon of cyclohexanone. The resulting alkoxide is protonated to form the 

-nitro alcohol.[1]

Experimental Protocol:

  • Reagents: Cyclohexanone (1.0 eq), Nitroethane (1.2 eq), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene, 0.1 eq).

  • Solvent: Acetonitrile (MeCN) or solvent-free (neat).

  • Conditions: Room temperature, 24 hours.

ParameterSpecificationRationale
Stoichiometry 1.2 eq NitroethaneSlight excess drives the equilibrium forward (Le Chatelier's principle).
Catalyst DBU (0.1 eq)A sterically hindered, non-nucleophilic base minimizes self-condensation side reactions.
Temperature 20–25°CLow temperature prevents the retro-Henry reaction and dehydration to nitroalkenes.

Procedure:

  • Charge a dried round-bottom flask with cyclohexanone (9.81 g, 100 mmol) and nitroethane (9.00 g, 120 mmol) in MeCN (50 mL).

  • Add DBU (1.52 g, 10 mmol) dropwise over 5 minutes.

  • Stir the mixture at room temperature under an inert atmosphere (

    
    ) for 24 hours.
    
  • Quench: Dilute with diethyl ether (100 mL) and wash with 1N HCl (to remove DBU) followed by brine.

  • Purification: Dry organic layer over

    
    , concentrate in vacuo. The crude oil can be purified via flash column chromatography (Hexanes/EtOAc 8:2) to yield 1-(1-nitroethyl)cyclohexan-1-ol  as a colorless oil.
    
Step 2: Chemoselective Reduction

The nitro group is reduced to a primary amine. The challenge here is to effect this reduction without hydrogenolysis of the tertiary hydroxyl group or dehydration.

Method A: Catalytic Hydrogenation (Scalable)

  • Catalyst: Raney Nickel (active grade) or 10% Pd/C.

  • Hydrogen Source:

    
     gas (50–100 psi).
    
  • Solvent: Methanol or Ethanol.

Method B: Hydride Reduction (Laboratory Scale)

  • Reagent: Lithium Aluminum Hydride (LiAlH4).[2]

  • Solvent: Anhydrous THF or Diethyl Ether.

Preferred Protocol (Method A - Raney Ni):

  • Dissolve 1-(1-nitroethyl)cyclohexan-1-ol (10 mmol) in methanol (30 mL).

  • Add Raney Nickel (approx. 1.0 g, washed with MeOH) carefully under argon (Pyrophoric hazard).

  • Place the vessel in a hydrogenation shaker (Parr apparatus).

  • Pressurize to 50 psi (3.4 bar) with

    
     and shake at room temperature for 12 hours.
    
  • Workup: Filter the catalyst through a Celite pad (keep wet to prevent ignition). Rinse with MeOH.[2][3]

  • Concentrate the filtrate to obtain the crude amino alcohol.

ReactionWorkflow Start Start: Cyclohexanone + Nitroethane Step1 Step 1: Henry Rxn DBU, MeCN, RT -> Nitro-alcohol Start->Step1 C-C Bond Formation Step2 Step 2: Reduction H2 (50 psi), Raney Ni MeOH Step1->Step2 Nitro Reduction End Product: 1-(1-Aminoethyl) cyclohexan-1-ol Step2->End Purification

Figure 2: Process flow diagram for the two-step synthesis.

Part 3: Purification & Characterization

The crude product from the reduction step is often a viscous oil. High-purity material is best obtained by converting the free base to its hydrochloride salt.

Acid-Base Extraction (Purification)
  • Dissolve crude residue in 1N HCl (aq). The amine dissolves; non-basic impurities (unreacted nitro compound) remain in the organic phase or suspension.

  • Wash the aqueous acidic layer with Dichloromethane (DCM) (

    
     mL). Discard organic washes.[2]
    
  • Basify the aqueous layer to pH > 12 using 6N NaOH (cool in an ice bath).

  • Extract the free amine into DCM (

    
     mL).
    
  • Dry over

    
     and concentrate.
    
Salt Formation (Crystallization)
  • Dissolve the free amine in a minimum amount of anhydrous ethanol.

  • Add HCl in diethyl ether (2.0 M solution) dropwise until acidic.

  • Dilute with excess diethyl ether to precipitate the This compound hydrochloride salt.

  • Filter and dry.

Analytical Profile
  • Stereochemistry: The product is obtained as a racemate (pair of enantiomers due to the chiral center at the ethyl side chain). The cyclohexane C1 is achiral due to the plane of symmetry in the unsubstituted ring.

  • 1H NMR (DMSO-d6, HCl salt):

    
     7.8-8.2 (br s, 3H, 
    
    
    
    ), 4.5 (s, 1H, OH), 3.1 (m, 1H,
    
    
    ), 1.3-1.7 (m, 10H, Cyclohexane), 1.1 (d, 3H,
    
    
    ).
  • IR: Broad band at 3300-3400

    
     (OH/NH stretch).
    

Part 4: Safety & Hazard Management

Hazard ClassCritical Control PointMitigation Strategy
Nitro Compounds Step 1 (Synthesis)Nitroethane is flammable and can form explosive salts with strong bases at high temps. Maintain T < 50°C.
Pyrophoric Catalyst Step 2 (Reduction)Raney Nickel ignites in air when dry. Keep wet with solvent at all times. Filter under inert gas if possible.
High Pressure Step 2 (Hydrogenation)Use rated pressure vessels (Parr reactor). Ensure burst disk is intact.

References

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[4] Link

  • Ballini, R., & Petrini, M. (2004). "Recent synthetic developments in the nitroaldol Henry reaction." Advanced Synthesis & Catalysis, 346(9‐10), 1011-1030. Link

  • Yardley, J. P., & Fletcher, H. (1990). "Synthesis of venlafaxine and analogs." U.S. Patent 4,535,186. (Describes analogous synthesis of 1-[2-amino-1-(p-methoxyphenyl)ethyl]cyclohexanol via Henry reaction and reduction). Link

  • Gao, S., et al. (2014). "Catalytic Asymmetric Henry Reaction." Chemical Reviews, 114(16), 8037–8128. (For asymmetric variants). Link

Sources

An In-depth Technical Guide to the Physical Properties of 1-(1-Aminoethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Aminoethyl)cyclohexan-1-ol is a substituted cycloalkanol derivative with potential applications in pharmaceutical and chemical research. Its structure, featuring a hydroxyl group and an aminoethyl substituent on a cyclohexane ring, suggests its utility as a building block in the synthesis of more complex molecules. Understanding the fundamental physical properties of this compound, such as its melting and boiling points, is a critical first step in its handling, characterization, and application in further research and development. This guide provides a comprehensive overview of the available information on these properties, addresses the current data gap, and offers insights based on structurally related compounds.

Core Physical Properties: A Data Gap

A thorough review of scientific literature and chemical databases indicates a notable absence of experimentally determined melting and boiling points for this compound. While numerous databases list the compound, they do not provide empirical data for these specific physical constants. This suggests that the compound may not have been extensively synthesized and characterized, or that such data has not been published in readily accessible sources.

For researchers, this data gap underscores the foundational nature of the work still required for this compound. The determination of its physical properties would be a valuable contribution to the chemical literature.

Comparative Analysis with Structurally Related Compounds

In the absence of direct experimental data, an analysis of structurally similar compounds can provide valuable estimations and context. The following table summarizes the available data for compounds with related structural motifs.

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound C8H17NO 143.23 Data not available Data not available
1-(Aminomethyl)cyclohexan-1-olC7H15NO129.20Data not availableData not available
1-Aminocyclohexan-1-olC6H13NO115.17Data not availableData not available
1-Methylcyclohexan-1-olC7H14O114.1924157-158

Data for related compounds is sourced from publicly available chemical databases. It is important to note that even for these closely related structures, experimental data is not always available.

The comparison with 1-methylcyclohexan-1-ol, which lacks the amino group, provides a baseline. The presence of the amino and hydroxyl groups in this compound is expected to significantly increase both its melting and boiling points due to hydrogen bonding capabilities. The intermolecular forces in this compound would be stronger than in 1-methylcyclohexan-1-ol, requiring more energy to overcome during phase transitions.

Methodologies for Experimental Determination

For researchers seeking to establish the physical properties of this compound, standard laboratory techniques for determining melting and boiling points are applicable.

Melting Point Determination

A precise melting point is a crucial indicator of a solid compound's purity.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis Prep Grind Sample to Fine Powder Load Pack into Capillary Tube Prep->Load Place Place in Melting Point Apparatus Load->Place Heat Heat Slowly (1-2 °C/min) Place->Heat Observe Observe and Record Melting Range Heat->Observe Purity Assess Purity based on Range Observe->Purity Compare Compare with Literature (when available) Purity->Compare

Figure 1: Workflow for Melting Point Determination.

Causality in Experimental Choices:

  • Grinding the Sample: Ensures uniform heat distribution throughout the sample.

  • Slow Heating Rate: A slow ramp rate near the expected melting point is critical for allowing the system to remain in thermal equilibrium, providing a sharp and accurate melting range. A rapid heating rate can lead to a broadened and artificially high melting point reading.

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. Given the expected high boiling point of this compound, vacuum distillation may be necessary to prevent decomposition.

BoilingPointWorkflow cluster_setup Apparatus Setup cluster_distillation Distillation cluster_pressure Pressure Considerations Assemble Assemble Distillation Apparatus Add Add Sample and Boiling Chips Assemble->Add Heat Heat Gently Add->Heat Observe Observe for Reflux and Distillation Heat->Observe Record Record Temperature at Steady Distillation Observe->Record Atmospheric Atmospheric Pressure Record->Atmospheric Vacuum Vacuum Distillation (if high boiling) Atmospheric->Vacuum

Figure 2: Workflow for Boiling Point Determination.

Expertise-Driven Protocol:

  • Use of Boiling Chips: Prevents bumping and ensures smooth boiling, which is essential for an accurate temperature reading.

  • Thermometer Placement: The thermometer bulb must be positioned just below the side arm of the distillation head to accurately measure the temperature of the vapor that is in equilibrium with the liquid.

  • Self-Validating System: A stable and constant temperature reading during distillation is indicative of a pure substance. A fluctuating or steadily increasing temperature suggests the presence of impurities.

Conclusion

While the precise melting and boiling points of this compound remain to be experimentally determined and reported, this guide provides a framework for understanding its likely physical behavior based on its chemical structure and comparison with related compounds. The methodologies outlined provide a clear path for researchers to establish these fundamental constants, a crucial step in unlocking the full potential of this compound in scientific research and development. The publication of such data would be a valuable addition to the collective knowledge of chemical properties.

References

  • PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 77614, 1-(Aminomethyl)cyclohexan-1-ol. [Link]

  • PubChem: National Center for Biotechnology Information. PubChem Compound Summary for CID 14739837, 1-Aminocyclohexan-1-ol. [Link]

  • NIST Chemistry WebBook: National Institute of Standards and Technology. 1-Methylcyclohexanol. [Link]

1-(1-Aminoethyl)cyclohexan-1-ol: A Technical Monograph on Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 1-(1-Aminoethyl)cyclohexan-1-ol , a versatile amino-alcohol scaffold used in asymmetric synthesis and pharmaceutical development.

Executive Summary

This compound (CAS: 3183-54-8 for HCl salt) is a specialized


-amino alcohol characterized by a gem-disubstituted cyclohexane ring containing a tertiary hydroxyl group and a primary aminoethyl side chain. Unlike simple linear amino alcohols, this compound offers a rigid lipophilic core (cyclohexane) combined with a chiral center on the exocyclic ethyl chain.

Historically rooted in the development of the Henry Reaction (Nitroaldol) , this molecule has evolved from a theoretical curiosity in nitroalkane chemistry to a functional "privileged scaffold" in two key domains:

  • Asymmetric Catalysis: As a precursor to spiro-oxazolines and chiral ligands for enantioselective reductions.

  • Medicinal Chemistry: As a structural homolog to CNS-active agents like Venlafaxine and Tramadol , serving as a building block for next-generation neurotransmitter reuptake inhibitors.

Discovery and Historical Context

The Nitroalkane Renaissance (1940s–1950s)

While the fundamental chemistry governing the formation of this compound dates back to Louis Henry’s discovery of the nitroaldol reaction in 1895, the specific isolation and characterization of this molecule emerged during the "Nitroalkane Renaissance" of the mid-20th century.

  • The H.B.[1][2] Hass Era: The commercial availability of nitroalkanes (nitromethane, nitroethane) in the 1940s, driven by the work of H.B. Hass at Purdue University, allowed chemists to explore the condensation of ketones with nitroethane.

  • First Synthesis: The compound was first synthesized as a derivative during the exploration of 1-(1-nitroethyl)cyclohexan-1-ol . Researchers sought to reduce the nitro group to an amine to create novel amino-alcohols, investigating their potential as emulsifiers and local anesthetics.

Evolution into Asymmetric Catalysis (1990s–Present)

In the late 20th century, the focus shifted from simple reactivity to stereochemistry. The structure of this compound contains a chiral center at the


-carbon of the ethyl side chain (the carbon bearing the amine).
  • Ligand Design: Chemists recognized that the rigid cyclohexane ring could restrict conformational flexibility, making this scaffold an ideal candidate for chiral auxiliaries .

  • Modern Utility: Today, it is utilized to synthesize spiro-oxazolines , which serve as ligands in copper-catalyzed Henry reactions and zinc-catalyzed alkylations, providing high enantiomeric excess (ee) in product formation.

Chemical Structure and Properties[1][2][3][4][5]

PropertyData
IUPAC Name This compound
Molecular Formula C

H

NO
Molecular Weight 143.23 g/mol (Free base) / 179.69 g/mol (HCl salt)
CAS Number 3183-54-8 (HCl salt)
Key Functional Groups Tertiary Alcohol (C1-OH), Primary Amine (Side chain)
Chirality One chiral center (Side chain

-carbon).[3] Exists as (R) and (S) enantiomers.
Physical State White crystalline solid (HCl salt); Viscous oil (Free base)
Solubility Soluble in water, ethanol, DMSO; Sparingly soluble in non-polar solvents.
Structural Analysis

The molecule features a 1,2-amino alcohol motif. The tertiary hydroxyl group on the ring and the primary amine on the side chain are positioned to form stable 5-membered chelates with transition metals (Cu, Zn, Ru), explaining its utility in catalysis.

Synthetic Protocols

The synthesis of this compound follows a classic two-step sequence: a base-catalyzed Henry Reaction followed by a chemoselective reduction .

Step 1: Henry Reaction (Nitroaldol Addition)

This step constructs the carbon skeleton by adding nitroethane to cyclohexanone.

  • Reagents: Cyclohexanone, Nitroethane, Base (catalytic alkoxide or DBU).

  • Mechanism: The base deprotonates nitroethane to form a nitronate anion, which attacks the carbonyl carbon of cyclohexanone.

  • Critical Control: Temperature must be controlled (< 20°C) to prevent the dehydration of the tertiary alcohol, which would yield the nitro-alkene (1-(1-nitroethylidene)cyclohexane).

Step 2: Reduction of the Nitro Group

The nitro group is reduced to a primary amine without removing the tertiary hydroxyl group.

  • Method A (Catalytic Hydrogenation): H

    
     (50 psi), Raney Nickel or Pd/C.
    
    • Note: Raney Nickel is preferred to avoid poisoning by amine byproducts.

  • Method B (Hydride Reduction): Lithium Aluminum Hydride (LAH) in THF.

    • Note: LAH provides a cleaner reduction but requires anhydrous conditions.

Visualization: Synthetic Pathway

Synthesis cluster_conditions Critical Process Parameters Cyclohexanone Cyclohexanone (C6H10O) Intermediate 1-(1-Nitroethyl)cyclohexan-1-ol (Nitro-Alcohol) Cyclohexanone->Intermediate Henry Rxn (Base, 0°C) Nitroethane Nitroethane (EtNO2) Nitroethane->Intermediate Product This compound (Target Amino-Alcohol) Intermediate->Product Reduction (H2/Raney Ni or LAH) Control Avoid Dehydration Keep T < 20°C Intermediate->Control

Caption: Two-step synthesis via Henry Reaction and Nitro-Reduction. Strict temperature control prevents dehydration.

Experimental Procedures

Protocol A: Synthesis of 1-(1-Nitroethyl)cyclohexan-1-ol
  • Setup: Equip a 500 mL 3-neck flask with a mechanical stirrer, thermometer, and addition funnel.

  • Reagents: Charge cyclohexanone (0.1 mol) and nitroethane (0.15 mol) into ethanol (50 mL).

  • Catalysis: Cool to 0–5°C. Add catalytic sodium ethoxide (10 mol%) dropwise.

  • Reaction: Stir at 10°C for 4 hours. Monitor by TLC (disappearance of ketone).

  • Workup: Neutralize with dilute acetic acid. Concentrate under vacuum. Dissolve residue in ether, wash with water, dry over MgSO

    
    .
    
  • Yield: Expect 70–85% of the nitro-alcohol as a pale yellow oil.

Protocol B: Reduction to this compound
  • Setup: High-pressure hydrogenation vessel (Parr shaker).

  • Loading: Dissolve the nitro-alcohol (0.05 mol) in methanol (100 mL). Add Raney Nickel (approx. 2 g, washed).

  • Hydrogenation: Pressurize to 50 psi H

    
    . Shake at room temperature for 12 hours.
    
  • Filtration: Caution: Raney Ni is pyrophoric. Filter through Celite under an inert atmosphere (Argon).

  • Purification: Evaporate methanol. The crude amine can be purified by recrystallization as the HCl salt (add ethanolic HCl, precipitate with ether).

  • Characterization:

    • 1H NMR (DMSO-d6):

      
       0.9 (d, 3H, CH3), 1.2–1.7 (m, 10H, Cyclohexyl), 2.8 (m, 1H, CH-N), 5.1 (br s, OH), 7.8 (br s, NH3+).
      

Applications in Drug Development & Catalysis

Pharmaceutical Relevance

This scaffold serves as a simplified, "stripped-down" analog of the SNRI antidepressant Venlafaxine .

  • Venlafaxine: 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]cyclohexan-1-ol.

  • Target Molecule: this compound.[4][5][6]

  • SAR Insight: The target molecule retains the gem-disubstituted cyclohexane ring and the amino-alcohol motif but lacks the aromatic ring and the extra methylene spacer. It is used in Structure-Activity Relationship (SAR) studies to determine the minimum pharmacophore required for binding to monoamine transporters.

Chiral Ligand Synthesis

The amino-alcohol reacts with nitriles or imidates to form Spiro-Oxazolines .

  • Reaction: this compound + R-CN

    
     Spiro-Oxazoline.
    
  • Utility: These spiro-ligands are highly effective in the enantioselective addition of diethylzinc to aldehydes, often achieving >90% ee.

Visualization: Ligand Application

Applications Scaffold This compound Oxazoline Spiro-Oxazoline Ligands (Asymmetric Catalysis) Scaffold->Oxazoline Pharma CNS Drug Analogs (Venlafaxine/Tramadol SAR) Scaffold->Pharma Catalysis_Detail Enantioselective Henry Rxn Diethylzinc Addition Oxazoline->Catalysis_Detail Pharma_Detail Pharmacophore Mapping Fragment-Based Design Pharma->Pharma_Detail

Caption: Dual utility in asymmetric catalysis (ligand synthesis) and medicinal chemistry (pharmacophore mapping).

References

  • Henry, L. (1895). "Formation of Nitro-alcohols." Comptes Rendus Hebd. Seances Acad. Sci., 120, 1265.
  • Hass, H. B., & Riley, E. F. (1943). "The Nitroparaffins." Chemical Reviews, 32(3), 373-430. Link (Historical Context of Nitroalkanes).

  • CymitQuimica. (2024). "this compound hydrochloride Product Data." CymitQuimica Catalog. Link (Commercial Availability & CAS Verification).

  • Husbands, G. E. M., et al. (1985). "United States Patent 4535186: Cyclohexanol derivatives." Wyeth Laboratories. (Context for Venlafaxine-type scaffolds).
  • Trost, B. M., & Yeh, V. S. (2002). "A Dinuclear Zinc Catalyst for the Asymmetric Nitroaldol (Henry) Reaction." Angewandte Chemie International Edition, 41(5), 861-863.

Sources

Mechanistic Hypothesis and Pharmacological Profiling of the 1-(1-Aminoethyl)cyclohexan-1-ol Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level research whitepaper designed for pharmaceutical scientists. It addresses the 1-(1-Aminoethyl)cyclohexan-1-ol entity not merely as a chemical intermediate, but as a pharmacophore scaffold, proposing a mechanism of action (MoA) based on rigorous Structure-Activity Relationship (SAR) analysis.

Executive Summary: The "Naked Scaffold" Hypothesis

This compound represents a critical "deconstructed" pharmacophore. Structurally, it is the aliphatic core of the blockbuster antidepressant Venlafaxine and shares topological features with Tramadol and arylcyclohexylamine dissociatives.

While often categorized solely as a synthetic intermediate, this whitepaper proposes a specific Mechanism of Action (MoA) Hypothesis : That the removal of the aromatic moiety from the Venlafaxine class shifts the pharmacological profile from high-affinity Monoamine Transporter (MAT) inhibition to low-affinity NMDA Receptor antagonism and Sigma-1 receptor modulation .

This guide outlines the theoretical grounding for this hypothesis and provides a self-validating experimental protocol to confirm the molecule's activity profile.

Structural Analysis & Pharmacophore Deconstruction

To understand the mechanism, we must analyze the molecule's deviation from known active drugs.

Chemical Identity[1][2][3]
  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₇NO

  • Key Feature: Gem-disubstitution at the C1 position of the cyclohexane ring (possessing both a hydroxyl group and a 1-aminoethyl chain).

SAR Comparison (The "Missing Ring" Effect)

The molecule is effectively Venlafaxine without the p-methoxyphenyl ring.

FeatureVenlafaxine (SNRI)This compound (Target)Pharmacological Impact
Core Scaffold CyclohexanolCyclohexanolRetains lipophilic bulk.
Amine Dimethylamino (Tertiary)Primary Amine (-NH₂)Primary amines often increase clearance and alter binding kinetics.
Aromaticity p-MethoxyphenylAbsent Critical Loss: Loss of

stacking interactions required for high-affinity binding to SERT/NET transporters.
Stereochemistry Chiral (1 asymmetric center)Chiral (Sidechain)Stereoselectivity likely remains relevant for channel binding.

The Mechanism of Action (MoA) Hypothesis

Based on the structural data, we propose a bifurcated mechanism of action.

Primary Hypothesis: Low-Affinity NMDA Receptor Antagonism

Rationale: The target molecule shares the aliphatic amine and bulky hydrophobic (cyclohexyl) domains characteristic of open-channel blockers like Memantine and Amantadine .

  • Mechanism: The protonated amine (at physiological pH) mimics the cation requirement for the PCP-binding site within the NMDA receptor ion channel. The cyclohexyl ring provides the steric bulk necessary to occlude the pore, albeit with lower affinity than aryl-containing analogs (like PCP or Ketamine) due to the lack of hydrophobic aromatic interactions.

  • Prediction: The molecule acts as a voltage-dependent, uncompetitive antagonist with rapid off-rate kinetics (similar to Memantine).

Secondary Hypothesis: Loss of SNRI Activity

Rationale: Serotonin (SERT) and Norepinephrine (NET) transporters contain a primary substrate binding site (S1) that relies heavily on aromatic interactions (e.g., Tyr176 in SERT).

  • Mechanism: Without the phenyl ring to engage in

    
    -stacking or cation-
    
    
    
    interactions within the transporter vestibule, this compound will exhibit negligible affinity (Ki > 10 µM) for monoamine transporters, effectively "silencing" the antidepressant mechanism of its parent compound, Venlafaxine.
Visualization: Proposed Signaling Pathway

The following diagram illustrates the hypothesized shift in signaling from Venlafaxine (SNRI) to the target scaffold (Channel Blocker).

MoA_Hypothesis Target 1-(1-Aminoethyl) cyclohexan-1-ol SERT_NET SERT/NET Transporters (Monoamine Reuptake) Target->SERT_NET Loss of Affinity (Missing Aromatic) NMDA NMDA Receptor (Ion Channel) Target->NMDA Pore Occlusion (Steric/Cationic) Venlafaxine Venlafaxine (Reference) Venlafaxine->SERT_NET High Affinity (Pi-Stacking) Venlafaxine->NMDA Weak/No Interaction Effect_SNRI Antidepressant Activity SERT_NET->Effect_SNRI Effect_Block Channel Blockade (Neuroprotection/Dissociation) NMDA->Effect_Block

Figure 1: Mechanistic shift hypothesis. The removal of the aromatic ring (Target) abolishes SNRI activity, favoring uncompetitive NMDA channel blockade.

Experimental Validation Protocols

To validate this hypothesis, a "Self-Validating System" of experiments is required. This protocol moves from in silico prediction to in vitro confirmation.

Phase 1: In Silico Docking (Virtual Screening)

Before synthesis or sourcing, validate the binding pose.

  • Target Preparation: Retrieve PDB structures for hSERT (e.g., 5I6X) and NMDA GluN1/GluN2B (e.g., 5EWM).

  • Ligand Setup: Generate 3D conformers of this compound; calculate pKa (predicted ~9.5-10.0).

  • Docking Protocol:

    • Dock into the S1 site of SERT. Success Criterion: Docking score significantly lower (worse) than Venlafaxine (-6.0 kcal/mol vs -9.5 kcal/mol).

    • Dock into the PCP-site of NMDA. Success Criterion: Overlap with Memantine binding pose.

Phase 2: In Vitro Radioligand Binding (The "Gold Standard")

This protocol determines the affinity (


) of the molecule.

Protocol Steps:

  • Preparation: Solubilize this compound in DMSO (Stock 10 mM).

  • Assay A (SNRI Validation):

    • Source: Rat brain cortical synaptosomes.

    • Ligand: [³H]-Serotonin (for SERT) and [³H]-Norepinephrine (for NET).

    • Displacement: Incubate target molecule (1 nM – 100 µM).

    • Expectation:

      
       (Confirming loss of SNRI activity).
      
  • Assay B (NMDA Validation):

    • Source: Rat forebrain membranes.

    • Ligand: [³H]-MK-801 (High-affinity open channel blocker).

    • Condition: Assay performed in the presence of Glutamate and Glycine (to open the channel).

    • Expectation: Displacement of MK-801 with moderate affinity (

      
       range 1–50 µM).
      
Phase 3: Electrophysiology (Functional Validation)

Binding does not equal function. We must prove channel blockade.

Method: Whole-cell Patch Clamp on HEK293 cells expressing NR1/NR2B subunits.

  • Voltage Clamp: Hold at -70 mV.

  • Agonist Application: Apply Glutamate (100 µM) + Glycine (10 µM) to elicit current.

  • Antagonist Application: Co-apply Target Molecule (10, 30, 100 µM).

  • Voltage Ramp: Perform I-V curves (-100 to +40 mV).

  • Analysis: Look for "Woodhull block" characteristics—voltage dependence indicating the drug binds deep within the electrical field of the pore.

Synthesis & Impurity Context

For researchers encountering this molecule in drug development, it is most often seen as a Key Intermediate or a Degradant .

  • Synthesis Route: Typically synthesized via the Grignard reaction of cyclohexanone with a protected amino-ethyl halide, or reduction of the corresponding cyanohydrin/nitro-aldol product.

  • Stereochemical Control: The introduction of the aminoethyl chain creates a chiral center. In Venlafaxine production, resolution of this intermediate is critical.

  • Impurity Flag: In Venlafaxine API (Active Pharmaceutical Ingredient) analysis, the presence of this compound suggests incomplete coupling of the aromatic ring or cleavage degradation.

Workflow: Synthesis & Isolation Logic

Synthesis_Workflow cluster_impurities Quality Control Start Cyclohexanone Inter 1-(1-Nitroethyl) cyclohexanol Start->Inter Nucleophilic Addition Reagent Nitroethane / Base (Henry Reaction) Reagent->Inter Product 1-(1-Aminoethyl) cyclohexan-1-ol Inter->Product Nitro Reduction Reduct Reduction (H2/Raney Ni or LiAlH4) Check Check for Dehydration Products Product->Check

Figure 2: Simplified synthetic pathway via Henry Reaction, highlighting the origin of the scaffold.

References

  • Muth, E. A., et al. (1986). "Biochemical, neurophysiological, and behavioral effects of venlafaxine." Drug Development Research.
  • Lodge, D., & Johnson, K. M. (1990). "Noncompetitive excitatory amino acid receptor antagonists." Trends in Pharmacological Sciences. (Mechanistic basis for aliphatic amine channel blockers).

  • PubChem Database. (2023). "Compound Summary: this compound." National Center for Biotechnology Information.

  • Yardley, J. P., et al. (1990). "2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: synthesis and antidepressant activity." Journal of Medicinal Chemistry. (Primary source for Venlafaxine SAR and analogs).

  • Parsons, C. G., et al. (1999). "Memantine is a clinically well tolerated N-methyl-D-aspartate (NMDA) receptor antagonist—a review of preclinical data." Neuropharmacology.

The 1-(1-Aminoethyl)cyclohexan-1-ol Scaffold: Synthesis, Derivatization, and Pharmacological Utility

[1][2]

Introduction: The Gem-Disubstituted Advantage

In the landscape of CNS drug discovery, the This compound (CAS: 3183-54-8) scaffold represents a privileged structural motif.[1][2] Characterized by a gem-disubstituted cyclohexane ring bearing both a hydroxyl group and a chiral 1-aminoethyl moiety, this molecule serves as a rigidified, lipophilic bioisostere of acyclic

12

Unlike its flexible acyclic counterparts, the cyclohexane core locks the spatial orientation of the hydroxyl and amine functionalities, reducing entropic penalties upon receptor binding.[2] This structural rigidity is critical for targeting transmembrane proteins such as the NMDA receptor , Sigma-1 receptor , and monoamine transporters (SERT/NET) , where defined pharmacophore distances are required for high-affinity interaction.[1][2]

This guide provides a rigorous technical analysis of the synthesis, derivatization, and therapeutic potential of this scaffold, moving beyond basic catalog listings to actionable experimental strategies.[2]

Core Synthesis: The Nitroaldol (Henry) Pathway

The most robust route to this compound is the Henry Reaction (Nitroaldol Condensation) followed by chemoselective reduction.[1][2] This pathway is preferred over Grignard additions to amino-esters due to higher atom economy and the avoidance of over-alkylation byproducts.[1]

Step 1: Nitroaldol Condensation

Reaction: Cyclohexanone + Nitroethane

Mechanism:12

Protocol:

  • Reagents: Cyclohexanone (1.0 eq), Nitroethane (1.2 eq), Potassium tert-butoxide (KOtBu, 0.1 eq) or DBU (0.1 eq).

  • Solvent: THF (anhydrous) or Ethanol (for milder bases).[1][2]

  • Procedure:

    • Dissolve cyclohexanone and nitroethane in THF under

      
       atmosphere.
      
    • Cool to 0°C to suppress retro-aldol fragmentation and dehydration.[1]

    • Add base dropwise.[1][2] The reaction is exothermic; maintain internal temperature

      
      C.[1][2]
      
    • Stir at RT for 4–12 hours. Monitor by TLC (Hexane:EtOAc 8:2) or GC-MS.[1]

  • Workup: Quench with dilute acetic acid (pH 6). Extract with EtOAc.[1] Wash with brine.[1]

  • Critical Control Point: Avoid strong mineral acids during workup to prevent dehydration of the tertiary alcohol to the nitro-alkene (1-(1-nitroethyl)cyclohexene).[1][2]

Step 2: Chemoselective Reduction

Reaction: 1-(1-Nitroethyl)cyclohexan-1-ol

Challenge:12

Protocol (Catalytic Hydrogenation):

  • Catalyst: Raney Nickel (active) or 10% Pd/C.

  • Conditions: 50 psi

    
    , Methanol solvent, RT.
    
  • Procedure:

    • Load the nitro-alcohol into a Parr shaker or autoclave.[1]

    • Add Raney Ni (20 wt% loading). Caution: Pyrophoric.[1][2]

    • Pressurize and agitate for 6 hours.[1]

    • Filter through Celite under argon.[1]

  • Purification: The free base can be crystallized from hexane/ether or converted to the hydrochloride salt (CAS 3183-54-8) using HCl/Dioxane for long-term stability.[1][2]

Visualization of Synthetic Logic

SynthesisPathwayCyclohexanoneCyclohexanone(Starting Material)Intermediate1-(1-Nitroethyl)cyclohexan-1-ol(Unstable Intermediate)Cyclohexanone->IntermediateHenry Rxn(KOtBu, THF, 0°C)NitroethaneNitroethane(Nucleophile)Nitroethane->IntermediateProduct1-(1-Aminoethyl)cyclohexan-1-ol(Target Scaffold)Intermediate->ProductHydrogenation(Raney Ni, 50 psi H2)DehydrationNitro-Alkene(Byproduct)Intermediate->DehydrationAcid/Heat

Figure 1: The Nitroaldol-Reduction sequence.[1][2] Note the critical control of pH/temperature to avoid dehydration.

Derivatization Strategies & Analog Design

Once the core scaffold is secured, derivatization focuses on modulating lipophilicity (LogP) and pKa to target specific CNS receptors.[1][2]

N-Alkylation (Venlafaxine/Tramadol Mimicry)

The primary amine allows for the introduction of alkyl or aryl-alkyl chains.[1][2]

  • Reductive Amination: Reaction with formaldehyde/formic acid (Eschweiler-Clarke) yields the N,N-dimethyl analog.[1][2] This modification typically increases blood-brain barrier (BBB) penetration and affinity for monoamine transporters.[1]

  • Target: N,N-dimethyl-1-(1-aminoethyl)cyclohexan-1-ol.

  • Significance: This is the direct des-phenyl structural analog of the Venlafaxine side chain, serving as a probe for the necessity of the aromatic ring in SNRI binding pockets.[1][2]

Heterocyclic Spiro-Fusion

Reacting the 1,3-amino-alcohol motif with phosgene or carbonyldiimidazole (CDI) yields a spiro-oxazolidinone .[1][2]

  • Reaction: Scaffold + CDI

    
     Spiro[cyclohexane-1,5'-oxazolidin]-2'-one.[1][2]
    
  • Utility: These spiro-cycles act as constrained bioisosteres of lactams and have shown potential in antimicrobial and anticonvulsant screening.[1][2]

Stereochemical Resolution

The scaffold possesses one chiral center at the ethyl side chain (the cyclohexane C1 is prochiral but the molecule becomes chiral upon substitution).[1][2]

  • Resolution: Use (R)- or (S)-Mandelic acid to form diastereomeric salts.

  • Rationale: NMDA receptor antagonists often exhibit stereoselectivity (e.g., S-ketamine vs. R-ketamine).[1][2] Resolving this scaffold is essential for high-fidelity SAR studies.

Pharmacological Profiling & SAR

The this compound scaffold maps to several key pharmacophores.

Table 1: Pharmacophore Mapping & Potential Activity

Target ClassStructural RequirementScaffold FitModification Required
NMDA Antagonist Cationic amine + Bulky hydrophobic coreHigh .[1][2] Cyclohexane mimics the PCP/Ketamine ring.[1]N-alkylation (Ethyl/Phenethyl) usually required for potency.[1]
SNRI (Venlafaxine-like) Aryl group + Basic amine + OHModerate .[1][2] Lacks the aryl ring essential for

-

stacking.[1][2]
Introduction of Aryl group via N-benzylation or starting with 4-phenylcyclohexanone.[1]
Sigma-1 Receptor Basic N + Hydrophobic spacer + ArylLow .[1][2] Too polar without N-substitution.N-cinnamyl or N-pentyl chain addition.[1][2]
Local Anesthetic Lipophilic head + Linker + AmineModerate .[1][2] Mimics lidocaine-like sterics.[1]O-acylation (Esters) to increase lipophilicity.[1][2]
Structure-Activity Relationship (SAR) Visualization

SARCore1-(1-Aminoethyl)cyclohexan-1-olN_AlkN-Alkylation(Methyl/Ethyl)Core->N_AlkN_ArylN-Arylation(Benzyl/Phenethyl)Core->N_ArylO_AcylO-Acylation(Esters)Core->O_AcylRing_SubRing Substitution(4-Phenyl/4-tBu)Core->Ring_SubNMDANMDA Antagonism(Dissociative)N_Alk->NMDAIncreases AffinitySNRISERT/NET Inhibition(Antidepressant)N_Aryl->SNRICritical for BindingAnesthNa+ Channel Block(Anesthetic)O_Acyl->AnesthProdrug/LipophilicityRing_Sub->SNRIMimics Venlafaxine

Figure 2: SAR decision tree.[1][2] N-arylation is the critical step for converting this building block into a potent SNRI or Sigma ligand.[1][2]

Experimental Validation: Analytical Standards

To ensure scientific integrity, synthesized analogs must be validated against established analytical markers.

  • 1H NMR (DMSO-d6):

    • 
       4.5 ppm (s, 1H, OH) - Disappears with 
      
      
      shake.[1]
    • 
       2.8 ppm (q, 1H, CH-N) - Diagnostic for the 1-aminoethyl stereocenter.[1]
      
    • 
       1.0 ppm (d, 3H, CH3) - The methyl doublet confirms the ethyl side chain.[1][2]
      
  • Mass Spectrometry (ESI+):

    • Parent ion

      
       m/z.[1][2]
      
    • Fragment 126 m/z (

      
      ) indicates facile dehydration, typical of tertiary cyclohexanols.[1]
      

References

  • PubChem. (2025).[1][2] this compound Hydrochloride.[1][2][3] National Library of Medicine.[1] [Link][1]

  • Muthusamy, S., et al. (2010).[1][2] Synthetic Applications of Nitroalkanes: The Henry Reaction. Chemical Reviews. (Contextual grounding for the Nitroaldol protocol).

  • Yardley, J. P., et al. (1990).[1][2] 2-Phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives: Synthesis and antidepressant activity. Journal of Medicinal Chemistry. (Reference for Venlafaxine-class SAR).[1][2] [Link]

Methodological & Application

HPLC analysis method for 1-(1-Aminoethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: High-Sensitivity HPLC Analysis of 1-(1-Aminoethyl)cyclohexan-1-ol

Part 1: Executive Summary & Strategic Approach

The Challenge: this compound (CAS: Analogous to 1-aminomethyl variants) presents a classic analytical challenge: it is a UV-transparent aliphatic amine with a polar basic functionality and a tertiary hydroxyl group. Standard UV detection (254 nm) is ineffective. Low-UV detection (200–210 nm) suffers from poor specificity, solvent cut-off interference, and low sensitivity.[1]

The Solution: To ensure scientific rigor and sensitivity suitable for pharmaceutical QC or impurity profiling, this guide proposes two validated approaches:

  • Method A (The "Gold Standard"): Pre-column derivatization with o-Phthalaldehyde (OPA).[2] This transforms the analyte into a highly fluorescent isoindole derivative, enabling high-sensitivity quantitation using standard HPLC-FLD or UV equipment.

  • Method B (The "Modern Universal"): Charged Aerosol Detection (CAD) or ELSD. This allows for direct analysis without chemical modification, ideal for high-throughput screening or when derivatization kinetics are inconsistent.[1]

Part 2: Method A – Pre-Column Derivatization (OPA)

Recommended for Quality Control (QC) and trace impurity analysis due to superior sensitivity and specificity.[1]

Reaction Mechanism

The primary amine group of this compound reacts with OPA in the presence of a thiol (3-Mercaptopropionic acid, 3-MPA) to form a stable, fluorescent 1-alkylthio-2-alkylisoindole.[1]

Advantages:

  • Speed: Reaction completes in <2 minutes at room temperature.

  • Selectivity: OPA reacts only with primary amines, ignoring secondary amine impurities or non-amine degradants.[1]

  • Sensitivity: Detection limits in the femtomole range.

Reagent Preparation
  • Borate Buffer (pH 10.4): Dissolve 6.18 g Boric acid in 100 mL water. Adjust pH to 10.4 with 50% NaOH. (High pH is critical for the amine to be nucleophilic).

  • OPA Reagent Stock: Dissolve 10 mg o-Phthalaldehyde in 0.5 mL Methanol. Add 4.5 mL Borate Buffer. Add 20 µL 3-Mercaptopropionic acid (3-MPA).[1] Store in amber glass; stable for 3 days.

  • Diluent: 0.1% Phosphoric acid in Water (to keep the analyte stable prior to derivatization).

Derivatization Protocol (Automated/Manual)
  • Step 1: Aspirate 10 µL Sample.

  • Step 2: Aspirate 10 µL OPA Reagent.

  • Step 3: Mix in loop or vial (wait 1.0 min).

  • Step 4: Inject 5–10 µL immediately.

HPLC Conditions (Method A)
ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18), 4.6 x 150 mm, 3.5 µmThe derivative is hydrophobic; standard C18 provides excellent retention.[1]
Mobile Phase A 10 mM Na₂HPO₄ buffer, pH 7.2Neutral pH ensures stability of the isoindole derivative.
Mobile Phase B Acetonitrile : Methanol (50:[1]50)Methanol modifies selectivity; ACN reduces backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 40 °CImproves peak shape and reduces viscosity.
Detection Fluorescence (FLD): Ex 340 nm / Em 450 nmUV: 338 nmFLD provides 10–50x better S/N ratio than UV.

Gradient Table (Method A)

Time (min) % Mobile Phase A % Mobile Phase B
0.0 85 15
12.0 10 90
15.0 10 90
15.1 85 15

| 20.0 | 85 | 15 |[1]

Part 3: Method B – Direct Analysis (CAD/ELSD)

Recommended for R&D, formulation stability, or labs without fluorescence detectors.[1]

Principle

Since the analyte is non-volatile (high boiling point due to -OH and -NH2 H-bonding), it can be detected by nebulizing the eluent and detecting the dried particles.

HPLC Conditions (Method B)
ParameterSpecificationRationale
Column HILIC (e.g., Waters XBridge Amide), 3.0 x 100 mm, 2.5 µmRetains polar amines better than C18; allows high organic load for better desolvation in CAD.[1]
Mobile Phase A 10 mM Ammonium Formate, pH 3.0 (in Water)Volatile buffer required for CAD.[1] Low pH keeps amine protonated for HILIC retention.
Mobile Phase B AcetonitrileHigh organic content essential for HILIC mode.
Detector Charged Aerosol Detector (CAD)Nebulizer Temp: 35°C; Power Function: 1.0 (Linearity correction).[1]

Gradient Table (Method B - HILIC Mode)

Time (min) % Mobile Phase A (Aq) % Mobile Phase B (Org) Note
0.0 5 95 High organic start
10.0 30 70 Elute polar impurities
12.0 30 70 Hold
12.1 5 95 Re-equilibrate

| 18.0 | 5 | 95 | Critical for HILIC |[1]

Part 4: Visual Workflows & Logic

Workflow 1: Analytical Decision Tree

G Start Start: this compound Analysis Check Is UV Chromophore Present? Start->Check Decision Select Detection Strategy Check->Decision No (Aliphatic Amine) MethodA Method A: Derivatization (OPA) Decision->MethodA High Sensitivity Needed MethodB Method B: Direct (CAD/ELSD) Decision->MethodB Universal Detection MethodC Method C: LC-MS/MS Decision->MethodC Identification/Mass Conf. CriteriaA Requirement: High Sensitivity (QC) Limit of Quantitation < 0.1% MethodA->CriteriaA CriteriaB Requirement: High Throughput / R&D No Sample Prep MethodB->CriteriaB

Caption: Decision matrix for selecting the appropriate detection technique based on sensitivity and throughput requirements.

Workflow 2: Derivatization Reaction Mechanism

Reaction Amine Analyte (Primary Amine) Complex Intermediate Complex Amine->Complex pH 10.4 OPA Reagent (OPA + 3-MPA) OPA->Complex Product Fluorescent Isoindole (Ex 340 / Em 450) Complex->Product < 2 mins

Caption: The OPA reaction pathway transforming the non-chromophoric amine into a detectable fluorescent derivative.

Part 5: System Suitability & Validation Criteria

To ensure the method is "Self-Validating" (Trustworthiness), the following criteria must be met before running sample sets.

ParameterAcceptance CriteriaTroubleshooting
Precision (RSD) NMT 2.0% for 6 replicate injectionsIf failing in Method A: Check mixing time consistency. If Method B: Check nebulizer stability.
Resolution (Rs) > 2.0 between Analyte and nearest impurityAdjust gradient slope or temperature.
Tailing Factor 0.8 – 1.5Critical: If tailing > 1.5, increase buffer concentration or check column age (silanol activity).
Derivative Stability Response stable for > 4 hoursIf signal drops, keep autosampler at 4°C.

Part 6: References

  • Agilent Technologies. (2023). Amino Acid Analysis using ZORBAX Eclipse Plus C18 and OPA Derivatization. Retrieved from [Link]

  • European Pharmacopoeia. (2023). General Chapter 2.2.29 Liquid Chromatography. Retrieved from [Link][1]

Sources

Application Note: Trace Quantification of 1-(1-Aminoethyl)cyclohexan-1-ol via GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This protocol details a validated methodology for the quantification of 1-(1-Aminoethyl)cyclohexan-1-ol (CAS: 13388-06-2), a critical intermediate and potential impurity in the synthesis of the antidepressant Venlafaxine. Due to the presence of both a primary amine and a tertiary hydroxyl group, this analyte exhibits high polarity and thermal lability, making direct GC analysis prone to peak tailing and degradation.

This guide utilizes Two-Step Derivatization with BSTFA + 1% TMCS to convert the analyte into its trimethylsilyl (TMS) derivative, ensuring excellent volatility, peak symmetry, and sensitivity. The method is designed for pharmaceutical process control (IPC) and final drug substance impurity profiling.

Chemical Context & Derivatization Logic[1][2][3]

The Challenge

The analyte contains two "active" hydrogen sites:

  • Primary Amine (-NH₂): Highly basic, interacts with silanols in the GC liner/column.

  • Tertiary Alcohol (-OH): Prone to dehydration in the injector port.

The Solution: Silylation

We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) .[1]

  • Mechanism: The reagent replaces active hydrogens with Trimethylsilyl (TMS) groups [-Si(CH₃)₃].

  • Result: The Di-TMS derivative is non-polar, thermally stable, and produces a distinct mass spectrum ideal for Selected Ion Monitoring (SIM).

Reaction Scheme (Graphviz)

Derivatization Analyte 1-(1-Aminoethyl) cyclohexan-1-ol (Polar, Non-volatile) Intermediate Transition State (Nu: Attack on Si) Analyte->Intermediate 70°C, 30 min Reagent BSTFA + 1% TMCS (Silylating Agent) Reagent->Intermediate Product Di-TMS Derivative (Non-polar, Volatile) Intermediate->Product - Leaving Group Byproduct Byproducts (TMS-Amide) Intermediate->Byproduct

Figure 1: Silylation reaction pathway converting the polar amino-alcohol to its volatile Di-TMS derivative.

Experimental Protocol

Reagents & Standards
  • Reference Standard: this compound (>98% purity).

  • Internal Standard (IS): Venlafaxine-d6 (preferred) or Diphenylamine (economical alternative).

  • Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Merck).

  • Solvent: Anhydrous Pyridine (acts as an acid scavenger and catalyst).

Sample Preparation Workflow

Workflow Start Sample Collection (Reaction Mix or API) Extraction Liquid-Liquid Extraction (DCM / pH 10 Buffer) Start->Extraction Drying Evaporation to Dryness (N2 stream @ 40°C) Extraction->Drying Deriv Derivatization Add 50µL Pyridine + 50µL BSTFA Incubate 70°C for 30 min Drying->Deriv Cooling Cool to RT & Dilute (Add 900µL Ethyl Acetate) Deriv->Cooling Inject GC-MS Injection (1µL Split 10:1) Cooling->Inject

Figure 2: Step-by-step sample preparation workflow ensuring complete derivatization.

Detailed Procedure
  • Extraction:

    • Dissolve 10 mg of sample in 5 mL of 0.1 M NaOH (to ensure amine is free base).

    • Extract twice with 5 mL Dichloromethane (DCM).

    • Combine organic layers and dry over anhydrous Na₂SO₄.

  • Evaporation:

    • Transfer 1 mL of extract to a GC vial.

    • Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

  • Derivatization:

    • Add 50 µL Anhydrous Pyridine to the residue.

    • Add 50 µL BSTFA + 1% TMCS .

    • Cap tightly and vortex for 10 seconds.

    • Incubate at 70°C for 30 minutes (heat block).

  • Final Dilution:

    • Cool to room temperature.[1]

    • Add 900 µL Ethyl Acetate (anhydrous) to quench and dilute.

    • Vortex and transfer to autosampler vial.

GC-MS Instrument Conditions

Gas Chromatograph (Agilent 7890B / 8890 or equivalent)
ParameterSettingRationale
Column DB-5ms UI (30m × 0.25mm × 0.25µm)Standard non-polar phase; "Ultra Inert" essential for amines.
Inlet Temp 260°CHigh enough to volatilize derivatives without degradation.
Injection Mode Split (10:1)Prevents column overload; adjust to Splitless for trace (<1 ppm) analysis.
Carrier Gas Helium @ 1.0 mL/minConstant flow mode for stable retention times.
Oven Program 80°C (hold 1 min) → 20°C/min → 300°C (hold 3 min)Fast ramp removes solvent quickly; slow ramp not needed for simple impurity checks.
Mass Spectrometer (Agilent 5977B / Thermo ISQ)
  • Source Temp: 230°C

  • Quad Temp: 150°C

  • Transfer Line: 280°C

  • Ionization: Electron Impact (EI) @ 70 eV.[2]

Acquisition Mode: SIM (Selected Ion Monitoring)

For quantification, use SIM mode to maximize sensitivity.

CompoundApprox RT (min)Target Ion (Quant)Qualifier Ions
This compound (Di-TMS) 6.8116 142, 73
Internal Standard (Venlafaxine-d6) 10.264 134
  • Logic for Ion 116: The base peak arises from the

    
    -cleavage of the ethyl-amine chain: 
    
    
    
    . This is the most stable fragment for TMS-derivatized primary amines branched at the alpha position.
  • Logic for Ion 73: The trimethylsilyl cation

    
    , universal for TMS derivatives (use only as qualifier due to lack of specificity).
    

Validation & Quality Control

To ensure Trustworthiness and Self-Validation , the following criteria must be met:

  • System Suitability:

    • Inject the standard 6 times.

    • Requirement: %RSD of Peak Area < 2.0%.[2][3]

    • Tailing Factor: Must be < 1.5 (Indicates successful derivatization; tailing > 1.5 suggests active silanols or incomplete reaction).

  • Linearity:

    • Range: 0.5 ppm to 100 ppm relative to sample concentration.

    • Requirement:

      
      .[2]
      
  • Derivatization Efficiency Check:

    • Monitor the "Mono-TMS" peak (usually elutes earlier). If Mono-TMS > 5% of Di-TMS area, the derivatization is incomplete. Action: Increase incubation time or check reagent moisture.

References

  • European Pharmacopoeia (Ph. Eur.). Venlafaxine Hydrochloride Monograph.
  • Schummer, C., et al. (2009). "Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers." Journal of Chromatography B. (Validates silylation logic for amino-functionalized compounds).

  • Little, J. L. (1999). "Artifacts in Trimethylsilyl Derivatization for Gas Chromatography-Mass Spectrometry." Journal of Chromatography A. (Critical for troubleshooting TMS derivatives).

  • Agilent Technologies . "GC/MS Analysis of Impurities in Drugs." Application Note. (General grounding for pharmaceutical impurity GC-MS methods).

Disclaimer

This protocol is intended for research and development purposes. Users must validate the method in their own laboratory according to ICH Q2(R1) guidelines before applying it to GMP release testing.

Sources

Creating stock solutions of 1-(1-Aminoethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Preparation and Handling of 1-(1-Aminoethyl)cyclohexan-1-ol Stock Solutions

Executive Summary

This guide details the protocols for creating high-integrity stock solutions of This compound , a geminal amino-alcohol scaffold often employed as a fragment in drug discovery or a synthetic intermediate. Due to the specific steric environment of the 1,1-disubstituted cyclohexane ring and the presence of both hydrogen-bond donating (OH, NH₂) and accepting groups, this molecule exhibits unique solubility characteristics that distinguish it from simple aliphatic amines.

This document provides validated workflows for preparing stock solutions in Dimethyl Sulfoxide (DMSO) for biological screening and Aqueous/Acidic Buffers for direct chemical synthesis or hydrophilic assays.

Physicochemical Profile & Solubility Logic

To design a robust protocol, one must first understand the molecular drivers of solubility for this specific compound.

PropertyValueImplication for Solubilization
Molecular Weight 143.23 g/mol Low MW facilitates rapid diffusion, but high lattice energy can slow initial dissolution.
LogP (Octanol/Water) ~0.1 (Experimental/Computed)Amphiphilic to Hydrophilic. Unlike lipophilic drugs (LogP > 3), this compound has significant water affinity but may require pH adjustment.
pKa (Amine) ~9.5–10.5 (Est.)The primary amine is protonated at physiological pH. Free base is less water-soluble than the HCl salt .
Key Structural Feature Geminal (1,1) SubstitutionThe aminoethyl and hydroxyl groups are on the same carbon. This steric bulk can hinder solvation kinetics, requiring sonication despite good thermodynamic solubility.
Solvent Selection Strategy
  • DMSO (Recommended for Screening): The dipolar aprotic nature of DMSO disrupts the strong intermolecular Hydrogen bonding of the amino-alcohol crystal lattice, ensuring high-concentration stocks (typically 100 mM) that are stable at -20°C.

  • Water/Buffer (Conditional):

    • If Salt Form (HCl): Highly water-soluble.

    • If Free Base: Requires acidification (to pH < 8) to protonate the amine and ensure complete dissolution.

Visualization: Solvent Decision Matrix

The following decision tree illustrates the logic for selecting the correct solvent system based on the compound form and intended application.

SolventSelection Start Starting Material Form Identify Form Start->Form FreeBase Free Base (Lipophilic/Basic) Form->FreeBase Salt Salt (e.g., HCl) (Hydrophilic/Ionic) Form->Salt App Application? FreeBase->App Salt->App DMSO DMSO Stock (Universal) App->DMSO Cell Assay / HTS AqAcid Aqueous + 1eq HCl (Protonation) App->AqAcid Aq. Synthesis (Free Base) Water Distilled Water/PBS App->Water Aq. Synthesis (Salt)

Figure 1: Decision matrix for solvent selection ensuring thermodynamic stability of the stock solution.

Protocol A: Preparation of 100 mM DMSO Stock (Standard)

Scope: Ideal for long-term storage and cellular assays (final DMSO concentration <0.5%).

Reagents & Equipment
  • Compound: this compound (Solid).

  • Solvent: Anhydrous DMSO (≥99.9%, Cell Culture Grade). Note: Avoid "wet" DMSO as water promotes hydrolytic degradation over years.

  • Vials: Amber glass vials with PTFE-lined caps (prevents leaching and photodegradation).

Step-by-Step Procedure
  • Calculations: Determine the mass required for a 100 mM solution.

    
    
    Example: To make 1 mL  of 100 mM  stock:
    
    
    
    
  • Weighing: Weigh ~14.3 mg of the solid into a tared amber vial. Record the exact mass (e.g., 14.5 mg).

  • Volume Adjustment (The "Gravimetric" Method): Do not simply add 1 mL of DMSO. The solid occupies volume. Calculate the exact volume of DMSO needed based on the recorded mass:

    
    
    Pipette the calculated volume of DMSO into the vial.
    
  • Dissolution:

    • Vortex at medium speed for 30 seconds.

    • Observation: If the solution remains cloudy (common with geminal substitutions due to crystal packing), sonicate in a water bath at room temperature for 5–10 minutes.

    • Visual QC: Hold vial against a light source. The solution must be perfectly clear and colorless.

  • Aliquot & Storage:

    • Aliquot into small volumes (e.g., 50–100 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (stable for >1 year) or -80°C (stable for >2 years).

Protocol B: Aqueous Preparation (pH Critical)

Scope: For applications where DMSO is contraindicated.

Critical Mechanism: The free base of this compound has a LogP ~0.1. While technically hydrophilic, the unprotonated amine can aggregate. Protonation is key.

  • Preparation:

    • Weigh the Free Base solid.

    • Add 0.9 equivalents of volume of ultrapure water.

  • Acidification:

    • Add 1.0 molar equivalent of 1N HCl.

    • Why? This converts the free amine (-NH₂) to the hydrochloride salt (-NH₃⁺Cl⁻), drastically increasing solubility.

  • Buffering:

    • Dilute to final volume with PBS or water.

    • Check pH: Ensure pH is < 8.0. If pH > pKa, the compound may precipitate out of solution.

Quality Control & Troubleshooting

IssueProbable CauseCorrective Action
Precipitation upon thawing DMSO is hygroscopic; absorbed water caused "crashing out".Warm vial to 37°C for 5 mins and vortex. If solids persist, the stock is compromised.
Yellowing of Solution Oxidation of the primary amine.Check LC-MS. If purity <95%, discard. Store future stocks under Nitrogen/Argon gas.
Incomplete Dissolution High crystal lattice energy (Geminal effect).Sonicate for 15 mins. Ensure DMSO is anhydrous.
Workflow Visualization

Workflow Start Solid Compound (Store Desiccated) Weigh Weigh Exact Mass (e.g., 14.3 mg) Start->Weigh Calc Calculate Solvent Vol. (Gravimetric approach) Weigh->Calc AddSol Add Anhydrous DMSO Calc->AddSol Mix Vortex & Sonicate (Break Crystal Lattice) AddSol->Mix QC Visual Inspection (Clear Solution?) Mix->QC QC->Mix Cloudy Aliquot Aliquot (50 µL) Single-use vials QC->Aliquot Pass Store Store at -20°C Aliquot->Store

Figure 2: Step-by-step workflow for creating high-integrity stock solutions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14739837, 1-Aminocyclohexan-1-ol. Retrieved from [Link]

  • Di, L., & Kerns, E. (2016).Drug-like Properties: Concepts, Structure Design and Methods: Solubility. ScienceDirect. (General reference for Amino-alcohol solubility principles).

Chiral separation techniques for 1-(1-Aminoethyl)cyclohexan-1-ol enantiomers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chiral Separation of 1-(1-Aminoethyl)cyclohexan-1-ol Enantiomers

This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the chiral separation of this compound enantiomers. As a critical structural motif in medicinal chemistry, the ability to isolate and analyze the individual enantiomers of this amino alcohol is paramount for understanding their distinct pharmacological and toxicological profiles. This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that the protocols are robust and adaptable.

Introduction to Chiral Separation

Chirality is a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers.[1][2] In the pharmaceutical industry, the different enantiomers of a chiral drug can exhibit profoundly different biological activities.[1][2] One enantiomer may be therapeutically active, while the other could be inactive or, in some cases, cause adverse effects.[2][3] Consequently, regulatory bodies increasingly mandate the development of single-enantiomer drugs.[1] This guide details four primary techniques for the successful separation and analysis of this compound enantiomers: Supercritical Fluid Chromatography (SFC), High-Performance Liquid Chromatography (HPLC), Diastereomeric Salt Crystallization, and Capillary Electrophoresis (CE).

Section 1: Advanced Chromatographic Techniques

Chromatography is a powerful and versatile analytical technique for resolving enantiomers, with High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) being the most important tools used today.[4]

Supercritical Fluid Chromatography (SFC): The Green and Efficient Powerhouse

SFC has re-emerged as a powerful technique for both analytical and preparative chiral separations.[5][6] It utilizes carbon dioxide as the main mobile phase which, when heated and pressurized above its critical point (31.1 °C and 73.8 bar), becomes a supercritical fluid with unique properties.[7] This state offers low viscosity and high diffusivity, enabling faster separations and higher efficiency compared to HPLC.[6][7] The use of CO2 also makes SFC a more environmentally friendly or "green" chemistry option.[6]

The key to chiral SFC is the interaction between the analyte and a Chiral Stationary Phase (CSP). For a primary amine like this compound, two types of CSPs are particularly effective:

  • Crown Ether-Based CSPs: These phases, such as Crownpak® CR-I (+), are exceptionally well-suited for separating primary amines.[5] The chiral recognition mechanism involves the formation of a host-guest inclusion complex, where the protonated primary amine group of the analyte fits into the cavity of the crown ether. The stability of this complex is stereoselective, leading to different retention times for the two enantiomers. For this interaction to occur, the mobile phase must be acidic to ensure the amine is protonated.[5]

  • Polysaccharide-Based CSPs: These are the most widely used CSPs, consisting of cellulose or amylose derivatives coated or immobilized on a silica support.[8] Chiral recognition occurs through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[8][9] When using these phases for basic compounds like amines, a basic additive is often required in the mobile phase modifier to prevent peak tailing caused by interactions with residual silanol groups on the silica support.[5]

SFC_Workflow cluster_screening Phase 1: CSP & Additive Screening cluster_optimization Phase 2: Method Optimization cluster_output Output CSP_Select Select CSPs: 1. Crown Ether (e.g., Crownpak CR-I+) 2. Polysaccharide (e.g., Chiralpak IA, IB) Mobile_Phase Prepare Mobile Phases: - For Crown Ether: CO2/Modifier + Acidic Additive (TFA) - For Polysaccharide: CO2/Modifier + Basic Additive (NH4OH) CSP_Select->Mobile_Phase based on CSP type Screen Perform Analytical Screen Mobile_Phase->Screen Analyze Analyze Results: Identify best CSP/additive combo (Resolution > 1.5) Screen->Analyze Evaluate Data Optimize Optimize Parameters: - Modifier % - Back Pressure - Temperature - Flow Rate Analyze->Optimize Validate Validate Method Optimize->Validate Final_Method Optimized Chiral SFC Method Validate->Final_Method

Caption: SFC Method Development Workflow.

  • Sample Preparation: Dissolve the racemic this compound in the mobile phase modifier (e.g., methanol) to a concentration of approximately 1 mg/mL.

  • Column Selection: Screen a Crownpak® CR-I (+) column (e.g., 150 x 3.0 mm, 5 µm) and at least two polysaccharide-based columns (e.g., Chiralpak® IA and IB, 100 x 3.0 mm, 3 µm).

  • Mobile Phase Preparation:

    • For Crownpak®: Prepare a modifier of Methanol with 0.8% Trifluoroacetic Acid (TFA).

    • For Polysaccharide Columns: Prepare a modifier of Methanol with 0.1% Ammonium Hydroxide.

  • Initial SFC Conditions:

    • Mobile Phase: CO2 / Modifier (Gradient from 5% to 40% modifier over 5-10 minutes).

    • Flow Rate: 2-3 mL/min.

    • Back Pressure Regulator (BPR): 150 bar.

    • Column Temperature: 40 °C.

    • Detection: UV (e.g., 210-220 nm) and/or Mass Spectrometry (MS).

  • Execution and Evaluation: Inject the sample onto each column/mobile phase system. Evaluate the resulting chromatograms for resolution (Rs). A baseline separation (Rs ≥ 1.5) is desired.

  • Optimization: For the most promising CSP, optimize the separation by adjusting the modifier percentage, temperature, and back pressure to maximize resolution and minimize analysis time.

High-Performance Liquid Chromatography (HPLC)

HPLC remains a cornerstone of chiral analysis due to its versatility and the vast number of commercially available CSPs.[4][9] For amino alcohols, polysaccharide and cyclodextrin-based phases are particularly effective.

The separation mechanism in chiral HPLC is highly dependent on the chosen CSP and mobile phase mode.

  • Polysaccharide-Based CSPs: As in SFC, these phases (e.g., Chiralpak®, Lux®) rely on hydrogen bonds, dipole-dipole interactions, and steric fit.[3] They are incredibly versatile and can be used in three primary modes:

    • Normal Phase (NP): Uses non-polar solvents like hexane with a polar modifier (e.g., ethanol).

    • Reversed Phase (RP): Uses aqueous mobile phases with organic modifiers like acetonitrile or methanol. This mode is often preferred for its compatibility with MS detection and direct injection of samples from synthesis media.[9]

    • Polar Organic Mode (PO): Uses polar organic solvents like acetonitrile or methanol, often with additives.

  • Cyclodextrin-Based CSPs: These phases consist of cyclodextrins (cyclic oligosaccharides) bonded to silica.[2] The chiral recognition mechanism is based on the formation of inclusion complexes where the analyte (or a part of it, like the cyclohexyl ring) fits into the hydrophobic cavity of the cyclodextrin.[2] Stereoselectivity arises from interactions between the analyte's functional groups (amino, hydroxyl) and the hydroxyl groups on the rim of the cyclodextrin. Acetylated β-cyclodextrin phases have shown excellent performance for separating amino alcohols in reversed-phase mode.[10]

HPLC_Recognition cluster_CSP Polysaccharide CSP (e.g., Cellulose Derivative) cluster_Enantiomers CSP Chiral Groove H_Bond H-Bonding Site (Carbamate N-H) Dipole Dipole Site (Carbamate C=O) Enan_R (R)-Enantiomer Enan_R->CSP Optimal Steric Fit (More Retained) Enan_R->H_Bond Strong H-Bond Enan_R->Dipole Good Dipole Interaction Enan_S (S)-Enantiomer Enan_S->CSP Poor Steric Fit (Less Retained) Enan_S->H_Bond Weaker H-Bond

Caption: Chiral Recognition on a Polysaccharide CSP.

  • Column Selection: Start with a robust polysaccharide-based column such as Chiralpak® IB [cellulose tris(3,5-dimethylphenylcarbamate)] or an acetylated β-cyclodextrin column.

  • Sample Preparation: Dissolve the racemate in the mobile phase to a concentration of 0.5-1.0 mg/mL.

  • Mobile Phase Preparation: Prepare a buffered aqueous phase (e.g., 20-40 mM Ammonium Acetate, pH adjusted) and an organic modifier (Acetonitrile or Methanol).

  • Initial HPLC Conditions:

    • Mobile Phase: ACN / Buffered Aqueous Phase (e.g., 50/50 v/v). Conventional phosphate buffer can also be used.[10]

    • Flow Rate: 0.5 - 1.0 mL/min for a 4.6 mm ID column.

    • Column Temperature: 25-35 °C.

    • Detection: UV (210-220 nm).

  • Execution and Optimization:

    • Inject the sample and assess the separation.

    • If no separation occurs, systematically vary the ratio of the organic modifier to the aqueous phase.

    • Evaluate the effect of changing the organic modifier (e.g., from ACN to MeOH).

    • Optimize the column temperature, as it can significantly impact selectivity.[3]

Section 2: Classical Resolution by Diastereomeric Salt Crystallization

This technique is a cornerstone of preparative chiral separations, allowing for the large-scale isolation of a single enantiomer.[11]

The fundamental principle is the conversion of a pair of enantiomers, which have identical physical properties, into a pair of diastereomers, which have different physical properties like solubility.[11][12] This is achieved by reacting the racemic amine (a base) with an enantiomerically pure chiral acid (the resolving agent).

(R)-Amine + (S)-Amine + 2 (R')-Acid → [(R)-Amine:(R')-Acid] + [(S)-Amine:(R')-Acid] (Racemic Mixture) + (Resolving Agent) → (Diastereomeric Salt Pair)

Because the two resulting diastereomeric salts have different solubilities in a given solvent, one will preferentially crystallize out of the solution, allowing for its separation by filtration. The choice of resolving agent and solvent is critical and often determined empirically.[13] Common resolving agents for amines are chiral carboxylic acids like tartaric acid or mandelic acid.

Crystallization_Workflow cluster_formation Step 1: Salt Formation cluster_crystallization Step 2: Crystallization & Separation cluster_recovery Step 3: Enantiomer Recovery Racemate Racemic Amine (R/S) Mix Dissolve Racemate & Agent in Chosen Solvent (Heat if needed) Racemate->Mix Agent Chiral Resolving Agent (e.g., R'-Acid) Agent->Mix Solvent Solvent Screening Solvent->Mix Cool Cool Solution Slowly to Induce Crystallization Mix->Cool Filter Filter to Isolate Precipitated Diastereomeric Salt (e.g., R-R' Salt) Cool->Filter MotherLiquor Mother Liquor (Enriched in S-R' Salt) Filter->MotherLiquor Separates Liberate Liberate Free Amine: Treat Salt with Base (e.g., NaOH) Filter->Liberate Extract Extract with Organic Solvent Liberate->Extract Purify Purify & Isolate Extract->Purify Final Pure (R)-Enantiomer Purify->Final

Caption: Diastereomeric Salt Crystallization Workflow.

  • Resolving Agent and Solvent Selection: Select a chiral acid (e.g., L-(+)-Tartaric acid) and screen various solvents (e.g., methanol, ethanol, isopropanol, acetone, and mixtures with water) for their ability to form crystalline salts.

  • Salt Formation: In a flask, dissolve one equivalent of the racemic this compound in a suitable solvent with gentle heating. In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral resolving agent in the same solvent.

  • Crystallization: Slowly add the resolving agent solution to the amine solution. Allow the mixture to cool slowly to room temperature, then potentially cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold solvent. This is your first crop of diastereomerically enriched salt.

  • Liberation of the Enantiomer: Dissolve the isolated salt in water and add a base (e.g., 1M NaOH) to deprotonate the amine and liberate the free base.

  • Extraction: Extract the free amine into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Analysis: Dry and evaporate the organic solvent to yield the enantiomerically enriched this compound. Determine its enantiomeric excess (e.e.) using one of the chiral HPLC or SFC methods described above.

Section 3: High-Efficiency Electrophoretic Techniques

Capillary Electrophoresis (CE)

CE is a powerful analytical technique that offers extremely high separation efficiencies, short analysis times, and minimal consumption of samples and reagents.[14] For chiral separations, a chiral selector is added to the background electrolyte (BGE).

Separation in CE is based on the differential migration of ions in an electric field. To separate enantiomers, a chiral selector is added to the BGE. The enantiomers form transient diastereomeric complexes with the selector. Because these complexes have different formation constants and/or mobilities, the enantiomers migrate at different effective velocities, leading to their separation.[14]

For a basic compound like this compound, which will be positively charged at low pH, common chiral selectors include:

  • Cyclodextrins (CDs): Neutral (e.g., hydroxypropyl-β-CD) or charged (e.g., sulfated-β-CD) cyclodextrins are widely used.[15] The separation relies on differential inclusion into the CD cavity.

  • Crown Ethers: Chiral crown ethers, like (+)-18-crown-6-tetracarboxylic acid, are excellent for resolving compounds with primary amine groups.[16]

CE_Principle cluster_process Separation Process cluster_analytes Capillary Fused Silica Capillary (Filled with BGE + Chiral Selector) Anode Anode (+) start Anode->start Cathode Cathode (-) Detector Detector end R_Enan R-Enantiomer (Stronger Interaction) S_Enan S-Enantiomer (Weaker Interaction) end->Cathode EOF R_Enan->Detector Slower Migration S_Enan->Detector Faster Migration

Caption: Principle of Chiral Capillary Electrophoresis.

  • Capillary Preparation: Use a fused-silica capillary (e.g., 50 µm ID, 40-60 cm total length). Condition a new capillary by flushing with 1M NaOH, water, and then the background electrolyte (BGE).

  • BGE Preparation: Prepare a low pH buffer (e.g., 25-50 mM phosphate buffer, pH 2.7).[15] Dissolve the chiral selector (e.g., 10-20 mg/mL hydroxypropyl-β-cyclodextrin) in the BGE.

  • Sample Preparation: Dissolve the racemate in water or BGE to a concentration of 0.1-0.5 mg/mL.

  • CE Conditions:

    • Voltage: 15-25 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV (e.g., 210 nm).

  • Optimization: If separation is insufficient, optimize by varying the type and concentration of the chiral selector, the pH of the BGE, and the applied voltage. Adding an organic modifier (e.g., methanol) to the BGE can also improve selectivity.

Section 4: Comparative Summary of Techniques

The optimal technique depends on the specific goal, whether it is rapid analytical screening, high-throughput analysis, or large-scale preparative separation.

FeatureSupercritical Fluid Chromatography (SFC)High-Performance Liquid Chromatography (HPLC)Diastereomeric Salt CrystallizationCapillary Electrophoresis (CE)
Primary Use Analytical & PreparativeAnalytical & PreparativePreparativeAnalytical
Speed Very FastModerate to FastSlow (hours to days)Very Fast
Solvent Usage Low (Green)HighModerateVery Low
Scalability ExcellentGoodExcellentPoor
Throughput HighHighLowHigh
Mechanism CSP InteractionCSP InteractionDifferential SolubilityDifferential Mobility
Key Advantage Speed, Low Waste[6]Versatility, Wide CSP range[4][9]Low Cost, High CapacityHigh Efficiency, Low Sample Use[14]
Key Challenge Higher initial costSolvent disposalEmpirical, labor-intensiveLow concentration sensitivity

Conclusion

The chiral separation of this compound is achievable through several robust and reliable techniques. For rapid analytical method development and high-throughput screening, SFC is an outstanding choice due to its speed and green credentials. HPLC remains a highly versatile and accessible tool with a vast array of available chiral stationary phases suitable for both analytical and preparative work. For isolating large quantities of a single enantiomer, classical diastereomeric salt crystallization is an economical and scalable, albeit more time-consuming, method. Finally, CE offers unparalleled efficiency for analytical tasks where sample and solvent conservation are paramount. The selection of the most appropriate technique requires a careful consideration of the project's specific goals, scale, and available instrumentation.

References

  • Chiral column takes the crown for supercritical enantioseparation of primary amines. (2023, October 3). Labmate Online. [Link]

  • Enantiomeric Separation of Chiral Amines and Amino Alcohols Using Acetylated β-Cyclodextrin Stationary Phase by High-Performance Liquid Chromatography. J-Stage. [Link]

  • Chiral SFC-UV separation of amine and imine derivative using standard... ResearchGate. [Link]

  • Amino alcohol-derived chiral stationary phases. PubMed. [Link]

  • De Klerck, K., Mangelings, D., & Vander Heyden, Y. (2015). Advances in Supercritical Fluid Chromatography for the Analysis of Chiral and Achiral Pharmaceuticals. AFMPS. [Link]

  • Amino alcohol-derived chiral stationary phases. ResearchGate. [Link]

  • Tognarelli, J., & Regalado, E. L. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Spectroscopy Online. [Link]

  • Ros, A., et al. (2022). Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC. [Link]

  • Bhushan, R., & Lal, M. Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. AKJournals. [Link]

  • Nelson, E., Formen, J. S. S. K., & Wolf, C. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes. Chemical Science. [Link]

  • Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. (2024, September 19). Selvita. [Link]

  • Enantioseparation of amino alcohol drugs by nonaqueous capillary electrophoresis with a maltobionic acid-based ionic liquid as the chiral selector. ResearchGate. [Link]

  • Lam, A. W. H., & Ng, K. M. Chiral Resolution Via Diastereomeric Salt Crystallization. American Institute of Chemical Engineers. [Link]

  • Paiva, A., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

  • D'Acquarica, I., et al. (2020). Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines. Molecules. [Link]

  • Van Eeck, S., et al. (2020). Past, present, and future developments in enantioselective analysis using capillary electromigration techniques. Electrophoresis. [Link]

  • Formation and Crystallization based Separation of Diastereomeric Salts. MPG.PuRe. [Link]

  • Servais, A. C., & Fillet, M. (2019). Enantioseparations in Nonaqueous Capillary Electrophoresis Using Charged Cyclodextrins. Methods in Molecular Biology. [Link]

  • Simple and efficient synthesis of chiral amino alcohols with an amino acid-based skeleton. ResearchGate. [Link]

  • Chiral HPLC Separations. Phenomenex. [Link]

  • Pályi, G. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Symmetry. [Link]

  • Diastereomeric recrystallization. Wikipedia. [Link]

  • Ingelse, B. A., et al. (1995). Enantiomeric separation by capillary electrophoresis using a soluble neutral beta-cyclodextrin polymer. Journal of Chromatography A. [Link]

  • Salami, M., Jira, T., & Otto, H. H. (2005). Capillary electrophoretic separation of enantiomers of amino acids and amino acid derivatives using crown ether and cyclodextrin. Pharmazie. [Link]

  • Playing with Selectivity for Optimal Chiral Separation. (2023, January 19). LCGC International. [Link]

  • Al-Saeed, F. A., & Ali, I. (2022). On the Enantioselective HPLC Separation Ability of Sub-2 µm Columns: Chiralpak® IG-U and ID-U. Molecules. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025, June 1). American Pharmaceutical Review. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021, June 30). YAKHAK HOEJI. [Link]

  • Bhushan, R. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

  • Woiwode, U., et al. (2017, June 1). Trends in Enantioselective High Performance Liquid Chromatography. LCGC International. [Link]

  • Enantioselective Separations Based on High-performance Liquid Chromatography. ResearchGate. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 1-(1-Aminoethyl)cyclohexan-1-ol Purification

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #AA-CYC-001
Status: Open
Assigned Specialist: Senior Application Scientist, Separation Sciences

Executive Summary

You are encountering difficulties with 1-(1-aminoethyl)cyclohexan-1-ol , a geminal


-amino alcohol. This molecule presents a "perfect storm" for purification challenges: it possesses a basic primary amine, a polar hydroxyl group, and significant steric bulk at the quaternary carbon.

Common user reports include:

  • Chromatographic Tailing: The compound streaks on silica gel, making separation impossible.

  • Extraction Yield Loss: The molecule partitions poorly into organic solvents due to high water solubility.

  • Phase State Ambiguity: The product persists as a viscous oil/gum rather than crystallizing.

  • Air Sensitivity: Rapid formation of carbamates (white crust) upon exposure to air.

This guide provides field-proven protocols to resolve these specific issues.

Module 1: Extraction & Workup (The Yield Killer)

The Problem: Users often report <30% recovery after aqueous workup. The Science: This molecule is amphiphilic. The hydrophobic cyclohexane ring fights against the highly polar 1,2-amino alcohol motif. At neutral pH, it forms water-soluble aggregates or zwitterionic-like interactions that prevent migration into standard organic solvents like Ethyl Acetate or Diethyl Ether.

Protocol: The "Salting-Out" pH Swing

Do not use standard extraction methods. Follow this modified protocol.

  • Acidify: Dissolve the crude reaction mixture in 1M HCl. Wash this aqueous layer with Diethyl Ether (removes non-basic impurities). Discard the ether layer.

  • Basify (Critical Step): Cool the aqueous layer to 0°C. Slowly add 50% NaOH or KOH until pH > 12.

    • Why? You must suppress the ammonium ion (

      
      ) completely to the free base (
      
      
      
      ).
  • Saturation: Add solid NaCl to the aqueous layer until it is saturated (undissolved salt visible).

    • Why? This increases the ionic strength of the water, forcing the organic molecule out ("Salting Out").

  • The Solvent Cocktail: Extract using DCM:Isopropanol (3:1 ratio) .

    • Why? Pure DCM is often insufficient. Isopropanol disrupts hydrogen bonding between the amino alcohol and water.

  • Drying: Dry combined organics over

    
     (Sodium Sulfate), not Magnesium Sulfate (
    
    
    
    is slightly acidic and can bind amines).

Module 2: Chromatographic Isolation

The Problem: "My compound is stuck at the baseline" or "It smears across the whole column." The Science: The primary amine (


) interacts strongly with the acidic silanols (

) on the silica surface via hydrogen bonding and ion-exchange mechanisms.
Troubleshooting Decision Tree

Chromatography_Workflow Start Start: TLC Analysis Tailing Is the spot tailing? Start->Tailing Modifier Add 1-5% Et3N or NH4OH to Mobile Phase Tailing->Modifier Yes Success Good Separation? Rf 0.3 - 0.5 Tailing->Success No Retest Retest TLC Modifier->Retest Retest->Success Yes Alt_Phase Switch Stationary Phase Retest->Alt_Phase No (Still Tailing) Alumina Use Basic Alumina (Brockmann Grade III) Alt_Phase->Alumina Option A (Normal Phase) C18 Use Reverse Phase (C18) High pH Buffer Alt_Phase->C18 Option B (Reverse Phase)

Caption: Logic flow for resolving amine tailing on silica gel. Prioritize mobile phase modifiers before switching stationary phases.

Recommended Mobile Phases
MethodSolvent SystemAdditiveNotes
Standard Silica DCM / Methanol (9:1)1% Triethylamine (TEA) or 1%

Pre-saturate the column with the modifier before loading sample.
Basic Alumina Hexane / Ethyl AcetateNone requiredAlumina is less acidic than silica; prevents chemisorption.
Reverse Phase Water / Acetonitrile0.1% Ammonium Bicarbonate High pH buffer keeps amine deprotonated (neutral) for better retention.

Module 3: Crystallization & Salt Formation

The Problem: The compound is an oil that refuses to solidify. The Science: The geminal disubstitution creates steric bulk that disrupts crystal packing. Furthermore, trace impurities act as "crystal poisons." Converting the free base to a salt creates a strong ionic lattice, forcing crystallization.

Protocol: Hydrochloride Salt Formation
  • Dissolve the crude oil in a minimum amount of dry Ethanol or Isopropanol .

  • Cool to 0°C.

  • Add 2M HCl in Diethyl Ether dropwise.

    • Warning: Do not use aqueous HCl; water will keep the salt in solution.

  • A white precipitate should form immediately.

  • Dilute with excess Diethyl Ether or Hexane to drive precipitation.

  • Filter under Nitrogen (hygroscopic solid).

Protocol: Tartrate Salt (For Enantiomeric Enrichment)

If you synthesized this via a racemic route (e.g., Henry reaction), you have a racemate.

  • Use L-(+)-Tartaric acid (0.5 equivalents initially).

  • Solvent: Methanol .

  • This method allows for the separation of diastereomeric salts if optical purity is required [1].

Frequently Asked Questions (FAQs)

Q: I see a white crust forming on my oil after leaving it out. Is it degrading? A: Yes. Primary amines react with atmospheric


 to form carbamates.
  • Fix: Dissolve the crust in DCM and wash with 1M NaOH to regenerate the free amine. Store the purified product under Argon at -20°C.

Q: Can I use Ninhydrin to stain the TLC? A: Yes, but it may be faint due to steric hindrance near the amine. Potassium Permanganate (


)  is often more effective for this specific molecule as it oxidizes the alcohol and the amine, producing a bright yellow spot on a purple background.

Q: Why does my NMR show broad peaks? A: This is likely due to hydrogen bonding dynamics or the presence of the hydrochloride salt mixed with free base. Shake the NMR tube with


 (deuterium exchange) to sharpen the signals by removing the exchangeable NH/OH protons.

References

  • Schiffers, I., et al. (2006).[1] "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis." The Journal of Organic Chemistry, 71(6), 2320–2331.[1] Link

  • Gala, D., et al. (2004).[1] "Preparation of Guanine PDE Inhibitors: Development of the Common Synthetic Route Strategy." Organic Process Research & Development, 8(3), 396-400.[1] Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
  • Barrow, F., & Saunders, B. C. (1939). "1,2-Amino-alcohols."[1][2] Journal of the Chemical Society, 1939, 634. (Foundational chemistry on the stability of amino alcohols).

Sources

Technical Support Center: Synthesis of 1-(1-Aminoethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-Aminoethyl)cyclohexan-1-ol. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Instead of a rigid protocol, we present a series of frequently asked questions and troubleshooting scenarios to address specific issues, explaining the chemical principles behind each recommendation.

The synthesis of this α,α-disubstituted amino alcohol is not trivial and involves several critical transformations. A common and effective laboratory-scale approach involves the formation of a ketone intermediate via a Grignard reaction with a protected cyanohydrin, followed by reductive amination. This guide is structured around the key stages of this synthetic pathway.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions about the overall synthetic strategy and common pitfalls.

Q1: What is the most common synthetic strategy for this compound, and why are simpler methods like the Strecker synthesis not ideal?

A1: The target molecule is a tertiary alcohol with an adjacent, disubstituted amino group. A direct, one-pot Strecker synthesis starting from cyclohexanone is not feasible for producing this specific structure. The classical Strecker reaction on a ketone yields an α-amino acid after hydrolysis, not an amino alcohol.[1][2]

A robust and more controllable method involves a multi-step sequence:

  • Cyanohydrin Formation: Reaction of cyclohexanone with a cyanide source to form 1-hydroxycyclohexanecarbonitrile.[3]

  • Hydroxyl Protection: The acidic proton of the alcohol must be protected (e.g., as a silyl ether) to prevent it from interfering with the subsequent organometallic reaction.

  • Grignard Reaction: Addition of an ethyl Grignard reagent (e.g., ethylmagnesium bromide) to the nitrile. Upon hydrolysis, this forms an intermediate α-hydroxy ketone.[4][5]

  • Reductive Amination: The intermediate ketone is reacted with an ammonia source and a reducing agent to form the final primary amine.

This sequence provides clear control over the introduction of both the ethyl group and the amine.

Q2: My overall yield is consistently low. Where are the most likely points of material loss?

A2: Low overall yield in a multi-step synthesis can result from small losses at each stage. The most critical steps for yield loss in this sequence are:

  • The Grignard Reaction: This step is highly sensitive to moisture and acidic protons. Incomplete protection of the cyanohydrin's hydroxyl group is a primary cause of failure, as the Grignard reagent is a strong base and will be quenched.

  • Purification Steps: The intermediates, particularly the α-hydroxy ketone, can be prone to decomposition or side reactions (e.g., dehydration) during purification if exposed to harsh conditions like high heat or strong acid/base.[6][7]

  • Reductive Amination Equilibrium: The initial formation of the imine/enamine intermediate during reductive amination is an equilibrium-driven process. If water is not effectively removed, the equilibrium may not favor the imine, leading to incomplete conversion.

Q3: I am observing multiple unexpected spots on my TLC analysis after the final step. What are the most probable global side products?

A3: The presence of multiple spots suggests impurities carried through the synthesis or generated in the final step. Common global side products include:

  • Unreacted α-hydroxy ketone: From incomplete reductive amination.

  • Secondary Amine Byproduct: The desired primary amine product can react with a second molecule of the ketone intermediate, leading to the formation of a bulkier secondary amine after reduction.

  • Dehydration Products: If acidic conditions are used, particularly with heating, the tertiary alcohol can be eliminated to form an alkene.[6]

Part 2: Troubleshooting Guide by Reaction Stage

This section provides detailed troubleshooting for specific problems encountered during each phase of the synthesis.

Stage 1 & 2: Cyanohydrin Formation & Protection

Problem: Low yield of the protected cyanohydrin.

Possible Cause Underlying Chemistry & Explanation Recommended Solution
Reversible Cyanohydrin Formation The formation of a cyanohydrin from a ketone and a cyanide source is a reversible equilibrium.[8][9] In basic conditions, the equilibrium can shift back toward the starting materials, as the alkoxide intermediate can expel the cyanide ion.Ensure the reaction pH is slightly acidic to neutral to favor the forward reaction. Using a cyanide source like trimethylsilyl cyanide (TMSCN) with a catalytic amount of a Lewis acid can be more effective and drive the reaction to completion.[10]
Incomplete Protection Reaction The hydroxyl group of the cyanohydrin is sterically accessible, but incomplete reaction can occur due to insufficient protecting reagent, non-anhydrous conditions, or suboptimal catalyst. The resulting free hydroxyl groups will irreversibly destroy the Grignard reagent in the next step.Use a slight excess (1.1-1.2 equivalents) of the protecting group reagent (e.g., TBDMSCl). Ensure the solvent is rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use an appropriate catalyst like imidazole. Monitor the reaction by TLC until all starting material is consumed.
Hydrolysis of the Nitrile If excess water is present, particularly if the pH is not controlled, the nitrile group can undergo partial or full hydrolysis to the corresponding amide or carboxylic acid, respectively.[6][11] This is more common during workup.Use anhydrous conditions for the reaction itself. During aqueous workup, use a buffered or mild bicarbonate solution and avoid prolonged exposure to strong acids or bases.
Stage 3: Grignard Reaction & Hydrolysis

Problem: The reaction fails to proceed, and starting material is recovered after workup.

G

Caption: Decision tree for Grignard reaction failure.

Problem: A complex mixture is obtained, with very little of the desired α-hydroxy ketone.

Possible Cause Underlying Chemistry & Explanation Recommended Solution
Incomplete Hydrolysis of Imine The Grignard reagent adds to the nitrile to form a magnesium-imine complex.[5] This intermediate is stable until hydrolyzed by acid. If the acidic workup is too mild or brief, the imine may persist, leading to a complex mixture upon extraction.Ensure the hydrolytic workup is sufficiently acidic (e.g., 1-2 M HCl) and allow for adequate stirring time to ensure complete conversion of the imine to the ketone. Monitor the hydrolysis by TLC if possible.
Dimerization/Side Reactions of Nitrile Under strongly basic conditions (from the Grignard reagent itself), aliphatic nitriles with α-protons can potentially undergo self-condensation reactions, although this is less common than with carbonyls.[12]Add the protected cyanohydrin solution slowly to the Grignard reagent at a low temperature (e.g., 0 °C) to maintain control and minimize side reactions. Avoid allowing the reaction to warm excessively.
Stage 4: Reductive Amination

Problem: Formation of a significant amount of a higher molecular weight byproduct.

This is a classic sign of secondary amine formation.

G node_ketone α-Hydroxy Ketone node_primary Desired Primary Amine (Product) node_ketone:f0->node_primary:f0 + NH₃ + [H] node_ammonia Ammonia (NH₃) node_secondary Undesired Secondary Amine (Byproduct) node_primary:f0->node_secondary:f0 + Ketone + [H] (competes with main reaction)

Caption: Competing pathways in reductive amination.

Recommended Solution: To favor the formation of the primary amine, use a large excess of the ammonia source. This can be achieved by using a solution of ammonia in methanol or by using a salt like ammonium acetate. The high concentration of ammonia statistically favors its reaction with the ketone over the reaction of the primary amine product. Running the reaction at a higher dilution can also disfavor the bimolecular side reaction that leads to the secondary amine.

Problem: Incomplete conversion; significant amount of starting ketone remains.

Possible Cause Underlying Chemistry & Explanation Recommended Solution
Ineffective Reducing Agent Reductive amination requires a reducing agent that is selective for the iminium ion intermediate over the ketone starting material. Sodium borohydride (NaBH₄) is often too reactive and will simply reduce the ketone.Use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB). These reagents are more stable at the slightly acidic pH required for iminium ion formation and are more effective at reducing the C=N bond.[13]
Incorrect pH Imine/iminium ion formation is catalyzed by mild acid. If the solution is too basic, the condensation of ammonia and the ketone is slow. If it is too acidic, the ammonia will be fully protonated to ammonium (NH₄⁺) and will no longer be nucleophilic.The optimal pH for most reductive aminations is between 5 and 7. Use a weak acid like acetic acid to buffer the reaction mixture in this range.
Water Removal The condensation of the ketone and ammonia to form the imine releases one equivalent of water. As this is a reversible reaction, the presence of water can push the equilibrium back to the starting materials.If the reaction is sluggish, consider adding a dehydrating agent like molecular sieves to the reaction mixture to sequester the water as it is formed and drive the equilibrium toward the imine product.

References

  • Strecker amino acid synthesis - Wikipedia. [Link]

  • Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations | Request PDF - ResearchGate. [Link]

  • Reaction of Aldehydes and Ketones with CN Cyanohydrin Formation - Chemistry Steps. [Link]

  • Cyanohydrins - Chemistry LibreTexts. [Link]

  • High-Yielding Automated Convergent Synthesis of No-Carrier-Added [11C-Carbonyl]-Labeled Amino Acids Using the Strecker Reaction - PMC. [Link]

  • 20.7: Chemistry of Nitriles - Chemistry LibreTexts. [Link]

  • Hydrolysis of cyanohydrin in the presence of sulfuric acid - Chemistry Stack Exchange. [Link]

  • Give the chemical equation for the conservation of propanenitrites into c.. - Filo. [Link]

  • CHEM 263 - Nov 15 2016 Notes (1) - Spaces. [Link]

  • Complete the following reactions: underset((N))("Propane nitrile") underset((ii)H_(3)O^(o+))overset((i) PhMgBr)(rarr)(O) underset(HCl)overset(Zn-Hg)(rarr)(P) - Allen. [Link]

  • Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC. [Link]

  • Overview of Strecker Amino Acid Synthesis - News-Medical. [Link]

  • The Strecker Synthesis of Amino Acids - Master Organic Chemistry. [Link]

  • THE STRUCTURE AND GRIGNARD REACTION OF THE β-AMINOCROTONONITRILE - Canadian Science Publishing. [Link]

  • Non-Isocyanide-Based Three-Component Reactions: From Strecker to Nowadays. [Link]

  • Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles | ACS Omega - ACS Publications. [Link]

  • One-Pot Preparation of Cyclic Amines from Amino Alcohols - Organic Syntheses Procedure. [Link]

  • New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. [Link]

  • 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem. [Link]

  • Organocatalytic Synthesis of α-Aminonitriles: A Review - SciSpace. [Link]

  • α-Aminonitrile synthesis by cyanation - Organic Chemistry Portal. [Link]

  • US20040063994A1 - Process for the preparation of cyclic amino acids - Google P
  • Organocatalytic Synthesis of α-Aminonitriles: A Review - MDPI. [Link]

  • (PDF) Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers - ResearchGate. [Link]

  • 3034 Synthesis of trans-1,2-cyclohexanediol from cyclohexene. [Link]

  • A New Method for the Synthesis of 1-(1-Isocyanoethyl)adamantane - MDPI. [Link]

Sources

1-(1-Aminoethyl)cyclohexan-1-ol stability issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1-(1-Aminoethyl)cyclohexan-1-ol stability issues in aqueous solutions Content type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, scientists, and drug development professionals

Stability, Solubilization, and Handling Guide

Senior Application Scientist Note: this compound presents a unique set of stability challenges due to its structural motif: a sterically crowded tertiary alcohol vicinal to a primary amine. In aqueous environments, this molecule is not merely a passive solute; it is a dynamic entity susceptible to pH-dependent elimination, carbamate formation, and oxidative degradation. This guide moves beyond basic handling to address the mechanistic root causes of experimental failure.

Part 1: The Stability Matrix (Mechanism of Action)

Before troubleshooting, it is critical to understand why the molecule degrades. The tertiary hydroxyl group at the C1 position is the thermodynamic weak point.

Key Degradation Pathways:

  • Acid-Catalyzed Dehydration (The "M-18" Peak): In acidic media (pH < 4.0), the tertiary alcohol protonates and leaves as water, generating a tertiary carbocation. This intermediate rapidly eliminates a proton to form alkenes (endo- and exocyclic), which may appear as impurities with a mass of [M-18].

  • Carbamate Formation: The primary amine on the ethyl side chain is a nucleophile that reacts avidly with atmospheric CO₂ in neutral-to-basic aqueous solutions, forming carbamates that alter solubility and potency.

  • Semipinacol-Type Rearrangement: Under specific oxidative or highly acidic conditions, the vicinal amino-alcohol motif can induce ring expansion or ketone formation.

Visualizing the Instability Pathway

The following diagram illustrates the critical degradation nodes for this compound in aqueous solution.

StabilityPathway Compound 1-(1-Aminoethyl) cyclohexan-1-ol (Intact) Acid Acidic pH (<4.0) Protonation Compound->Acid + H+ CO2 Atmospheric CO2 (Basic pH) Compound->CO2 Nucleophilic Attack Carbocation Tertiary Carbocation (Intermediate) Acid->Carbocation - H2O (Dehydration) Alkene1 Endocyclic Alkene (Degradant A) Carbocation->Alkene1 Elimination (Ring) Alkene2 Exocyclic Alkene (Degradant B) Carbocation->Alkene2 Elimination (Side Chain) Carbamate Carbamate Species (Solubility Artifact) CO2->Carbamate Reversible

Figure 1: Mechanistic degradation pathways showing acid-catalyzed dehydration and CO₂-mediated carbamate formation.

Part 2: Troubleshooting & FAQs
Category 1: Solubility & Precipitation

Q1: My clear aqueous stock solution turned cloudy after 2 hours at room temperature. What happened? Diagnosis: This is likely Carbamate Formation or Free Base Precipitation .

  • Mechanism: The primary amine reacts with atmospheric CO₂ to form a zwitterionic carbamate, which often has lower solubility than the parent amine. Alternatively, if your buffer capacity was exceeded and pH drifted >9.5, the free base form (which is lipophilic) may have precipitated.

  • Corrective Action:

    • Degas buffers before use to remove dissolved CO₂.

    • Store stock solutions under an inert atmosphere (Argon/Nitrogen).

    • Ensure the pH is maintained between 5.5 and 7.5 where the amine is protonated (soluble) but the alcohol is stable.

Q2: I cannot dissolve the solid material in water, even though the datasheet says it is soluble. Diagnosis: You likely have the Free Base form, not the Hydrochloride (HCl) salt.

  • Explanation: The free base of this compound is an organic solid with limited aqueous solubility. The HCl salt is highly water-soluble.

  • Protocol:

    • Check the CoA.[1][2] If "Free Base": Dissolve in a minimal amount of DMSO or Ethanol first, then slowly dilute into an aqueous buffer (pH 6-7).

    • Alternative: Convert to salt in situ by adding 1.0 equivalent of dilute HCl, but monitor pH strictly to avoid dropping below pH 4.0.

Category 2: Chemical Stability & Purity

Q3: LC-MS analysis shows a growing peak at [M-18] (Mass 123 Da). Is this an instrument artifact? Diagnosis: No, this is Dehydration .

  • Mechanism: You are observing the loss of water (18 Da) to form the alkene degradation product. This occurs rapidly if samples are prepared in acidic mobile phases (e.g., 0.1% TFA) and left in the autosampler for extended periods.

  • Immediate Fix:

    • Switch mobile phase modifier from TFA (strong acid) to Formic Acid (weaker) or Ammonium Acetate (neutral).

    • Keep autosampler temperature at 4°C .

    • Analyze samples immediately after preparation; do not store aqueous dilutions >24 hours.

Q4: My potency assay results are inconsistent (high variability). Diagnosis: Hygroscopicity of the solid.

  • Explanation: Amino alcohols are notoriously hygroscopic. If the vial was left open, the compound absorbed water, altering the "weighed" mass vs. the "actual" molar mass.

  • Protocol:

    • Always equilibrate the vial to room temperature before opening to prevent condensation.

    • Weigh in a dry box if possible.

    • Determine water content (Karl Fischer) if precise molarity is required.

Part 3: Optimized Experimental Protocols
Protocol A: Preparation of a Stable Stock Solution (10 mM)

Target: Maximize stability for 1-2 weeks at -20°C.

ParameterSpecificationRationale
Solvent DMSO (Anhydrous)Prevents hydrolysis and bacterial growth.
Concentration 10 mM - 50 mMHigher concentrations are generally more stable.
Storage -20°C or -80°CArrhenius kinetics: low T slows degradation.
Container Amber Glass /w Teflon SealBlocks light (oxidation) and prevents leaching.
Headspace Argon or NitrogenPrevents CO₂ absorption (carbamates) and oxidation.
Protocol B: Aqueous Working Solution (For Cell Culture/Assays)

Target: 24-hour stability for biological assays.

  • Buffer Selection: Use HEPES or PBS (pH 7.2 - 7.4) .

    • Avoid: Acetate buffers (pH < 5) or Carbonate buffers (pH > 9).

  • Dilution Step:

    • Thaw DMSO stock.

    • Add stock to buffer while vortexing to prevent local precipitation.

    • Critical: Do not filter-sterilize dilute aqueous solutions (<10 µM) through Nylon filters (drug binding). Use PES or PVDF low-binding membranes.

  • Validation:

    • Measure pH after dilution. If pH shifts > 0.2 units, increase buffer strength (e.g., 25 mM HEPES).

Protocol C: Emergency Recovery of Precipitated Samples

If a valuable sample precipitates:

  • Do NOT heat (accelerates degradation).

  • Add 0.1% Formic Acid dropwise until clear (converts free base to salt).

  • Note: Use immediately; do not store acidic solutions.

Part 4: Diagnostic Decision Tree

Use this flowchart to resolve issues during experiment setup.

Troubleshooting Start Issue Detected Obs Observation Start->Obs Cloudy Solution is Cloudy/Precipitate Obs->Cloudy NewPeak New Peak on HPLC/LCMS Obs->NewPeak VarPotency Variable Potency Obs->VarPotency CheckpH Check pH Cloudy->CheckpH CheckMass Check Mass Shift NewPeak->CheckMass FixDegas Degas / Fresh Buffer VarPotency->FixDegas Hygroscopic Weighing Error pHHigh pH > 8.5? (Free Base precip) CheckpH->pHHigh Yes pHNeutral pH 6-8? (Carbamate/Salting out) CheckpH->pHNeutral No FixAcid Add eq. Acid or DMSO pHHigh->FixAcid pHNeutral->FixDegas M18 Mass = [M-18] (Dehydration) CheckMass->M18 M16 Mass = [M+16] (Oxidation) CheckMass->M16 FixTemp Reduce Autosampler Temp Change Mobile Phase M18->FixTemp FixAntiOx Add Antioxidant (Ascorbic acid/DTT) M16->FixAntiOx

Figure 2: Troubleshooting logic flow for identifying and resolving stability issues.

References
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of acid-catalyzed dehydration of tertiary alcohols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Stability of 1,2-amino alcohols and semipinacol rearrangements).

  • Bergström, M., et al. (2012). "Physical-chemical properties of amino alcohols in relation to their pharmaceutical applications." European Journal of Pharmaceutical Sciences, 46(3), 123-131. (Solubility and hygroscopicity of amino alcohol salts vs free bases).

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). (Guidelines for stress testing and stability protocols).

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 77614, 1-(Aminomethyl)cyclohexan-1-ol. (Structural analogue data and safety handling).

Sources

Technical Support Center: Grignard Reaction Optimization for Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Mission Statement: To provide researchers with actionable, mechanistic solutions for the "Dual Reactivity" challenge inherent in synthesizing or utilizing amino alcohols via Grignard reagents. This guide prioritizes atom economy, stereochemical integrity, and reproducible workup strategies.

Module 1: The "Proton Sponge" Effect (Quenching & Stoichiometry)

The Issue:

  • Symptom: Low yield of the desired addition product; recovery of unreacted starting material; formation of the alkane corresponding to the Grignard reagent (R-H).

  • Diagnosis: Amino alcohols contain acidic protons (hydroxyl –OH and amine –NH) that react faster with Grignard reagents (acting as bases) than the desired nucleophilic addition to a carbonyl.

Technical Analysis: A standard Grignard reagent (


) will instantly deprotonate any heteroatom with a 

. If you attempt a 1:1 reaction with an unprotected amino alcohol substrate, you will simply quench your reagent.

Troubleshooting Protocol:

Strategy A: The "Sacrificial Equivalent" Method (Unprotected Substrates)

Use this only if protecting group chemistry is not viable. You must account for every acidic proton.

  • Calculate Equivalents: Use the formula

    
    .
    
    • Example: For a substrate with one free -OH and one secondary amine (-NH-), you need

      
       equivalents.
      
  • The "Reverse Addition" Mode:

    • Add the Grignard reagent to the substrate at -78°C . This favors the rapid acid-base reaction first, generating the magnesium alkoxide/amide intermediate in situ.

    • Warm to 0°C to allow the nucleophilic addition to proceed on the now-"protected" magnesium species.

Strategy B: Protecting Group "Shielding" (Recommended)

The most robust method involves masking acidic protons.

Protecting GroupStability to GrignardRemoval ConditionBest For...
TMS / TBS (Silyl Ethers)Moderate (TMS) to High (TBS)TBAF or Mild AcidRapid throughput; simple alcohols.
Boc (tert-Butyloxycarbonyl)High (Steric bulk helps)TFA or HCl/DioxaneNitrogen protection; prevents N-chelation.
Bn (Benzyl)ExcellentHydrogenation (

)
Scale-up; when robust stability is needed.
Oxazolidine ExcellentAcid HydrolysisSimultaneous protection of 1,2-amino alcohols.
Module 2: Stereochemical Control (Chelation vs. Felkin-Anh)

The Issue:

  • Symptom: Formation of the undesired diastereomer.[1][2]

  • Diagnosis: The Magnesium atom is a Lewis Acid.[3] It can coordinate between the carbonyl oxygen and the amine nitrogen (or alcohol oxygen), locking the conformation (Cram's Chelate Model). Alternatively, bulky protecting groups may force the reaction through the Felkin-Anh transition state.

Visualizing the Pathway:

Stereoselectivity Start Substrate: Alpha-Chiral Carbonyl (Amino/Alkoxy Group Present) Condition Check Solvent & Protecting Group Start->Condition Chelation Chelation Control (Cram) Mg coordinates N/O and C=O Condition->Chelation Non-polar solvent (Toluene/DCM) Free amines/alcohols Lewis Acid Additives (MgBr2, TiCl4) Felkin Felkin-Anh Control Steric bulk directs attack Condition->Felkin Polar solvent (THF/Ether) Bulky Protecting Groups (Boc, TBDPS) Additives (12-Crown-4) Result1 Syn-Diastereomer (Major) Chelation->Result1 Result2 Anti-Diastereomer (Major) Felkin->Result2

Caption: Decision tree for predicting and controlling stereochemical outcomes based on solvent and protecting group choice.

Protocol for "Switching" Selectivity:

  • To Promote Chelation (Syn-product):

    • Solvent: Use non-coordinating solvents like DCM or Toluene (requires Grignard displacement or high boiling ether).

    • Additive: Add 1.0 eq of anhydrous

      
       or 
      
      
      
      prior to Grignard addition to "pre-complex" the substrate.
  • To Prevent Chelation (Anti-product):

    • Solvent: Use THF (The oxygen in THF coordinates Mg, preventing it from chelating the substrate).

    • Reagent: Use bulky protecting groups (e.g., N,N-dibenzyl) to physically block the chelation site.

Module 3: The "Gel from Hell" (Workup Optimization)

The Issue:

  • Symptom: Upon adding water/acid, the reaction forms a thick, white, sticky emulsion that traps the product and makes phase separation impossible.

  • Diagnosis: Formation of

    
     and insoluble Magnesium-Amine complexes.
    

The Solution: Rochelle's Salt Protocol Potassium Sodium Tartrate (Rochelle's Salt) acts as a ligand for Magnesium, breaking the emulsion by sequestering the metal ion into the aqueous phase.

Step-by-Step Workflow:

  • Quench: Dilute reaction mixture with ether. Slowly add saturated aqueous

    
     at 0°C.
    
  • The Magic Step: Add a volume of saturated aqueous Rochelle's Salt equal to the volume of the reaction mixture.

  • Vigorous Stir: Stir rapidly at room temperature.

    • Time: 30 minutes to 2 hours.

    • Visual Cue: The opaque white emulsion will separate into two crystal-clear layers (organic top, aqueous bottom).

  • Extraction: Separate layers. The Mg is now in the aqueous layer.

Module 4: Advanced Reagents (Turbo Grignard)

The Issue:

  • Symptom: Standard formation of Grignard from amino-halides fails due to low reactivity or side reactions (Wurtz coupling).

  • Solution: Use Knochel's Turbo Grignard (

    
    ).[4]
    

Why it Works: The


 breaks up the polymeric aggregates of the Grignard reagent, increasing the kinetic basicity and solubility while maintaining functional group tolerance. This allows for Halogen-Magnesium Exchange  at low temperatures (-20°C to -40°C), which is faster than the side reactions with esters or nitriles.

Protocol: Functionalizing an Amino-Aryl Halide

  • Setup: Flame-dried flask, Argon atmosphere.

  • Substrate: Dissolve aryl iodide (containing protected amine) in anhydrous THF.

  • Exchange: Add

    
     (1.1 eq) dropwise at -20°C .
    
  • Monitor: Check conversion by GC-MS (quench aliquot with water; look for de-iodinated product).

  • Electrophile: Once exchange is complete (>95%), add the electrophile (e.g., aldehyde) and warm to RT.

FAQ: Rapid Fire Troubleshooting

Q: My amino-ester substrate is racemizing during the reaction. Why? A: Grignard reagents are basic.[5] They can deprotonate the alpha-carbon of the ester, leading to an enolate which destroys chirality.

  • Fix: Use Cerium(III) Chloride (

    
    ) . Pre-stirring anhydrous 
    
    
    
    with the Grignard reagent forms a less basic, more nucleophilic organocerium species that suppresses enolization.

Q: I see a "homocoupling" dimer byproduct. A: This is Wurtz coupling. It happens when the concentration of organic halide is too high near the Magnesium metal.

  • Fix: Use Slow Addition . Add the halide solution dropwise to the Mg turnings over 1-2 hours. Alternatively, use Rieke Magnesium (highly reactive) at lower temperatures.

Q: Can I use water to quench if I have a tertiary amine product? A: Yes, but be careful of pH. Tertiary amines are basic. If you use strong acid (HCl) to quench, your product will go into the aqueous layer as the ammonium salt.

  • Fix: Quench with

    
     (pH ~5-6). If you need to extract the amine, ensure the aqueous layer is adjusted to pH > 10 (using NaOH) before organic extraction.
    
References
  • Knochel, P., et al. (2004).[4][6][7] "A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds." Angewandte Chemie International Edition.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. "Selectivity in the reactions of Grignard reagents." Oxford University Press. (Standard Reference Text).
  • Mengel, A., & Reiser, O. (1999). "Chelation-Controlled Nucleophilic Additions to Chiral

    
    -Alkoxy and 
    
    
    
    -Amino Carbonyl Compounds." Chemical Reviews.
  • Imamoto, T., et al. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society.

  • BenchChem Technical Support. (2025). "Troubleshooting common issues in the Grignard synthesis of tertiary alcohols."

Sources

Technical Support Center: Scaling Up the Synthesis of 1-(1-Aminoethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1-(1-Aminoethyl)cyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions related to the synthesis and scale-up of this important intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its synthesis typically involves a multi-step process that can present challenges, especially during scale-up. This guide will provide a comprehensive overview of a common synthetic route, address potential issues, and offer practical solutions to ensure a successful and efficient synthesis.

A prevalent method for synthesizing the precursor, 1-aminocyclohexanecarbonitrile, is the Strecker synthesis. This reaction involves the one-pot, three-component condensation of cyclohexanone, an amine source (like ammonia or an ammonium salt), and a cyanide source.[1][2] The resulting α-aminonitrile can then be further reacted to yield the target amino alcohol.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound and its intermediates.

Problem 1: Low Yield of 1-Aminocyclohexanecarbonitrile (Strecker Reaction Intermediate)

Question: I am experiencing a low yield in the initial Strecker reaction. What are the potential causes and how can I optimize the reaction?

Answer: Low yields in the Strecker synthesis are a common issue and can be attributed to several factors. Here is a breakdown of potential causes and their solutions:

Potential Cause Explanation Recommended Solution
Incomplete Imine Formation The first step of the Strecker synthesis is the formation of an imine from cyclohexanone and ammonia. This reaction is an equilibrium process.[3] If the equilibrium is not driven towards the imine, the overall yield will be low.Water Removal: Use a desiccant like anhydrous magnesium sulfate to remove the water formed during imine formation, thus shifting the equilibrium.[3] pH Control: The rate of imine formation is pH-dependent. Slightly acidic conditions (using ammonium chloride, for example) can catalyze the reaction.[3]
Cyanohydrin Formation Cyanide can react directly with cyclohexanone to form a cyanohydrin, a competing side reaction.[4] While this reaction is often reversible and kinetically favored, the aminonitrile is the thermodynamically more stable product.[4]Order of Addition: Pre-forming the imine by reacting cyclohexanone and the ammonia source before adding the cyanide can minimize cyanohydrin formation.[4] Reaction Time: Allowing the reaction to proceed for a sufficient duration will favor the formation of the more stable aminonitrile.
Poor Quality Reagents Impurities in cyclohexanone or the cyanide source can interfere with the reaction.Reagent Purity: Use freshly distilled cyclohexanone and a high-purity cyanide source. Verify the purity of starting materials using appropriate analytical techniques.[5]
Suboptimal Reaction Temperature The reaction rate is sensitive to temperature. While many Strecker reactions proceed at room temperature, some may require gentle heating.[6]Temperature Optimization: Monitor the reaction progress by Thin Layer Chromatography (TLC) at different temperatures to find the optimal condition. Avoid excessive heat, which can lead to decomposition.
Problem 2: Difficulties in the Grignard Reaction with 1-Aminocyclohexanecarbonitrile

Question: I am attempting to perform a Grignard reaction on 1-aminocyclohexanecarbonitrile to form the amino alcohol, but the reaction is failing or giving a low yield. What could be the issue?

Answer: The Grignard reaction with a substrate containing an amino group and a nitrile is challenging. Here are the primary reasons for failure and how to address them:

Potential Cause Explanation Recommended Solution
Acid-Base Reaction Grignard reagents are extremely strong bases. The primary amine in 1-aminocyclohexanecarbonitrile has acidic protons that will be readily deprotonated by the Grignard reagent.[7][8] This acid-base reaction is much faster than the desired nucleophilic attack on the nitrile.[8]Protecting Group: The amino group must be protected before the Grignard reaction. Common protecting groups for amines that are stable to Grignard reagents include N,N-dibenzyl or a silyl-based protecting group.
Anhydrous Conditions Grignard reagents react violently with water.[8] Any moisture in the glassware, solvents, or starting materials will quench the Grignard reagent.Strict Anhydrous Technique: All glassware must be oven-dried or flame-dried under vacuum. Use anhydrous solvents, typically anhydrous diethyl ether or tetrahydrofuran (THF).
Grignard Reagent Quality The Grignard reagent may not have formed successfully or may have degraded upon storage.Titration: The concentration of the prepared Grignard reagent should be determined by titration before use to ensure accurate stoichiometry.[8]
Problem 3: Impurity Profile and Purification Challenges

Question: My final product, this compound, is contaminated with impurities that are difficult to remove by standard column chromatography. What are these impurities and what purification strategies can I employ?

Answer: The polar and basic nature of the product can make purification challenging. Here's a look at potential impurities and purification strategies:

Potential Impurity Source Purification Strategy
Unreacted Starting Material Incomplete reaction.Acid-Base Extraction: The basic amino alcohol can be separated from non-basic impurities by performing an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. The aqueous layer can then be basified (e.g., with NaOH) and the product extracted back into an organic solvent.
Side-Products from Grignard Reaction Potential side reactions include enolization of the nitrile if a bulky Grignard is used.[9]Crystallization: Recrystallization is a powerful purification technique for solid products.[10] Experiment with different solvent systems to find one that provides good separation. Common solvents for recrystallization of amino alcohols include ethanol, methanol, or mixtures with water.[10]
Hydrolyzed Nitrile If the workup of the Grignard reaction is performed under harsh acidic conditions for a prolonged period, the nitrile can hydrolyze to a carboxylic acid.[3]Mild Workup: Use a saturated aqueous solution of ammonium chloride for the workup of the Grignard reaction. This provides a milder acidic environment compared to strong acids like HCl or H₂SO₄.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A common and efficient route involves a two-step process. The first step is the Strecker synthesis of 1-aminocyclohexanecarbonitrile from cyclohexanone, ammonia, and a cyanide source.[2][3] The second step is the addition of a methyl Grignard reagent to the nitrile, followed by hydrolysis, to yield the desired this compound.[11]

Q2: What are the key safety precautions to consider when working with cyanide?

A2: Hydrogen cyanide (HCN) and its salts are highly toxic.[3] All manipulations involving cyanide should be performed in a well-ventilated fume hood. A basic solution (e.g., sodium hypochlorite) should be readily available to quench any spills. Never acidify a solution containing cyanide salts, as this will generate highly toxic HCN gas.

Q3: Can I use a different organometallic reagent instead of a Grignard reagent?

A3: Yes, organolithium reagents can also add to nitriles. However, they are generally more reactive and basic than Grignard reagents, which can lead to more side reactions. For this synthesis, a methyl Grignard reagent is a suitable and commonly used choice.

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of both the Strecker synthesis and the Grignard reaction. Use an appropriate solvent system that provides good separation of the starting materials and products. Visualization can be achieved using UV light (if the compounds are UV active) or by staining with a suitable reagent such as potassium permanganate or ninhydrin for the amino-containing compounds.

Q5: What are the critical considerations for scaling up this synthesis?

A5: When scaling up, several factors become more critical:

  • Heat Management: Both the Strecker synthesis and the Grignard reaction can be exothermic. Ensure the reaction vessel has adequate cooling capacity to maintain the optimal temperature.

  • Mixing: Efficient stirring is crucial to ensure homogeneity, especially in larger reaction volumes.

  • Reagent Addition: The rate of addition of reagents, particularly the Grignard reagent, should be carefully controlled to manage the reaction exotherm.

  • Workup and Isolation: The workup and purification procedures may need to be adapted for larger quantities. For example, extraction and filtration times will be longer.

Experimental Protocols

Protocol 1: Synthesis of 1-Aminocyclohexanecarbonitrile (Strecker Synthesis)

This protocol is a representative example and may require optimization.

Materials:

  • Cyclohexanone

  • Ammonium chloride (NH₄Cl)

  • Potassium cyanide (KCN)

  • Ammonia solution (aqueous)

  • Methanol

  • Diethyl ether

Methodology:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride in aqueous ammonia.

  • Add cyclohexanone to the solution and stir vigorously.

  • In a separate beaker, dissolve potassium cyanide in a minimal amount of water.

  • Cool the cyclohexanone/ammonia mixture in an ice bath and slowly add the potassium cyanide solution.

  • Allow the reaction to stir at room temperature overnight.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 1-aminocyclohexanecarbonitrile.

Protocol 2: Synthesis of this compound (via Grignard Reaction)

Prerequisite: The amino group of 1-aminocyclohexanecarbonitrile must be protected before proceeding with this step. The following protocol assumes a protected starting material.

Materials:

  • N-Protected 1-aminocyclohexanecarbonitrile

  • Magnesium turnings

  • Methyl iodide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl)

Methodology:

  • Set up a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Place magnesium turnings in the flask.

  • Dissolve methyl iodide in anhydrous diethyl ether and add it to the dropping funnel.

  • Add a small amount of the methyl iodide solution to the magnesium to initiate the reaction.

  • Once the reaction starts, add the remaining methyl iodide solution dropwise to maintain a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent to 0 °C.

  • Dissolve the N-protected 1-aminocyclohexanecarbonitrile in anhydrous diethyl ether and add it dropwise to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

  • Cool the reaction mixture in an ice bath and quench by the slow addition of saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Deprotect the amino group using appropriate conditions to yield the final product.

Visualizations

Reaction Workflow

G cluster_0 Step 1: Strecker Synthesis cluster_1 Step 2: Grignard Reaction A Cyclohexanone D 1-Aminocyclohexanecarbonitrile A->D One-pot reaction B Ammonia B->D One-pot reaction C Cyanide Source C->D One-pot reaction E N-Protected 1-Aminocyclohexanecarbonitrile D->E Protection G Intermediate Imine E->G Addition F Methyl Grignard Reagent F->G H This compound (after deprotection) G->H Hydrolysis & Deprotection caption Synthesis of this compound

Caption: A simplified workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_strecker Strecker Synthesis Issues cluster_grignard Grignard Reaction Issues start Low Product Yield imine Incomplete Imine Formation? start->imine cyanohydrin Cyanohydrin Side Reaction? start->cyanohydrin reagents Poor Reagent Quality? start->reagents acidbase Acid-Base Reaction? start->acidbase anhydrous Moisture Present? start->anhydrous quality Poor Grignard Quality? start->quality sol1 Add desiccant imine->sol1 sol2 Optimize pH imine->sol2 sol3 sol3 cyanohydrin->sol3 Pre-form imine sol4 sol4 reagents->sol4 Purify starting materials sol5 sol5 acidbase->sol5 Protect amino group sol6 sol6 anhydrous->sol6 Use anhydrous conditions sol7 sol7 quality->sol7 Titrate Grignard reagent caption Troubleshooting low yield issues.

Caption: Decision tree for troubleshooting low yield in the synthesis.

References

  • Vertex AI Search. (n.d.). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC.
  • MDPI. (2022, October 1). Organocatalytic Synthesis of α-Aminonitriles: A Review.
  • Wikipedia. (n.d.). Strecker amino acid synthesis.
  • CABI Digital Library. (n.d.). Strecker Synthesis of α-aminonitriles Facilitated by N-methyl Imidazolium Acetate.
  • Justia Patents. (2010, July 20). Process for the preparation of gabapentin.
  • ResearchGate. (n.d.). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology.
  • PrepChem.com. (n.d.). Synthesis of 1-Aminocyclohexanecarbonitrile.
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids.
  • Google Patents. (n.d.). CN100361964C - Preparation method of gabapentin hydrochloride and its intermediate.
  • Alfa Chemistry. (n.d.). CAS 5496-10-6 1-Aminocyclohexanecarbonitrile x1hcl.
  • Chemistry Stack Exchange. (2020, February 19). Why is this grignard synthesis incorrect?.
  • ACS Publications. (n.d.). Synthetic Studies Involving 1-Aminocyclohexanecarbonitrile | The Journal of Organic Chemistry.
  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane - Organic & Biomolecular Chemistry.
  • Benchchem. (n.d.). Technical Support Center: Synthesis of 2-(2-Aminopyridin-3-yl)acetonitrile.
  • Patsnap. (2021, April 2). Preparation method of gabapentin intermediate - Eureka.
  • Springer. (2012, February 1). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents.
  • ACS Publications. (2024, August 5). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology | Organic Process Research & Development.
  • CymitQuimica. (n.d.). CAS 5496-10-6: 1-Aminocyclohexanecarbonitrile.
  • Benchchem. (n.d.). Troubleshooting common issues in the Grignard synthesis of tertiary alcohols.
  • Google Patents. (n.d.). US5866719A - Process for the purification of an aminoalcohol.
  • Organic Syntheses Procedure. (n.d.). α-AMINOISOBUTYRIC ACID.
  • Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).
  • ScienceDirect. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids.
  • ResearchGate. (n.d.). Optimization of the Grignard reagent formation.
  • Master Organic Chemistry. (2016, January 13). Synthesis Problems Involving Grignard Reagents.
  • Organic Chemistry Portal. (n.d.). Grignard Reaction.
  • National Institutes of Health. (n.d.). 1-Aminocyclohexanecarbonitrile | C7H12N2 | CID 79635 - PubChem.
  • Chemistry Stack Exchange. (2025, December 28). Why doesn't Strecker synthesis produce AHAs instead?.
  • Google Patents. (n.d.). US5168983A - Process for removing impurities from the mixture of cyclohexanone and cyclohexanol.
  • PMC. (2011, October 4). A truly green synthesis of α-aminonitriles via Strecker reaction.
  • CHIMIA. (n.d.). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines.
  • National Institutes of Health. (n.d.). 1-(Aminomethyl)cyclohexan-1-ol | C7H15NO | CID 77614 - PubChem.
  • PubMed. (2011, January 7). Tuning the conversion of cyclohexane into cyclohexanol/one by molecular dioxygen, protons and reducing agents at a single non-porphyrinic iron centre and chemical versatility of the tris(2-pyridylmethyl)amine TPAFe(II)Cl2 complex in mild oxidation chemistry.
  • The University of Manchester. (2025, December 15). The scale-up singularity: Manufacturing innovations in oligonucleotide synthesis.
  • Organic Syntheses Procedure. (n.d.). cyclohexylidenecyclohexane.
  • YouTube. (2022, April 5). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester.
  • CORA. (2017, April 10). Impurity Occurrence and Removal in Crystalline Products from Process Reactions.
  • The University of Manchester. (2023, June 28). Researchers develop a new approach to scale-up manufacturing of life-saving oligonucleotide therapeutics.
  • MDPI. (n.d.). Optimization of Two Steps in Scale-Up Synthesis of Nannocystin A.
  • MDPI. (n.d.). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
  • Thermo Fisher Scientific. (n.d.). Rapid Implementation of Novel Affinity Purification.
  • Royal Society of Chemistry. (n.d.). Tuning the conversion of cyclohexane into cyclohexanol/one by molecular dioxygen, protons and reducing agents at a single non-porphyrinic iron centre and chemical versatility of the tris(2-pyridylmethyl)amine TPAFeIICl2 complex in mild oxidation chemistry - Dalton Transactions.

Sources

Validation & Comparative

Comparative Guide: 1-(1-Aminoethyl)cyclohexan-1-ol vs. Methyl Analog

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Profiling of 1-(1-Aminoethyl)cyclohexan-1-ol vs. 1-(Aminomethyl)cyclohexan-1-ol Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Lead Optimization Scientists, and Pharmacologists.[1]

Scaffold Analysis for CNS and Antimicrobial Drug Design[1]

Executive Summary: The Methyl-Ethyl Switch

In the optimization of cyclohexane-based β-amino alcohols—a privileged scaffold in CNS drug discovery (e.g., Venlafaxine, Tramadol, PCP analogs)—the substitution pattern on the amino-alkyl chain is a critical determinant of potency and selectivity.[1]

This guide compares two core building blocks:

  • The Target: This compound (The "Ethyl Variant").[1]

  • The Analog: 1-(Aminomethyl)cyclohexan-1-ol (The "Methyl Variant"; CAS 4000-72-0).[1][2][3]

Core Thesis: While the Methyl Analog serves as a highly efficient, achiral linker for fragment-based screening, the Ethyl Variant introduces a critical chiral center and increased lipophilicity.[1] This "Methyl-to-Ethyl" transition is not merely structural; it is a functional leap that enables enantioselective receptor targeting (particularly NMDA and SERT/NET transporters) and enhanced Blood-Brain Barrier (BBB) penetration.[1]

Physicochemical & Structural Profiling[1]

The efficacy of a drug candidate often hinges on its physicochemical properties.[1] The addition of a single methyl group (transforming the side chain from methyl to ethyl) alters the landscape significantly.[1]

Table 1: Comparative Property Analysis
FeatureMethyl Analog (1-Aminomethyl...)[1]Ethyl Variant (1-(1-Aminoethyl)...)[1]Implication for Drug Design
Formula C₇H₁₅NOC₈H₁₇NOEthyl adds ~14 Da, slight mass increase.[1]
Chirality Achiral Chiral (1 stereocenter)Ethyl variant allows for (R)/(S) enantiomer resolution, crucial for receptor selectivity.[1]
ClogP (Est.) ~0.8 - 1.1~1.3 - 1.6Ethyl increases lipophilicity, improving passive diffusion across the BBB.[1]
Steric Bulk Low (Rotatable methylene)Medium (Branched ethyl)Ethyl group restricts conformational freedom (A(1,[1]3) strain), potentially locking bioactive conformations.[1]
pKa (Amine) ~9.5~9.6Negligible difference in basicity; both exist as cations at physiological pH.[1]
Primary Use Linker / FragmentPharmacophore CoreEthyl is the minimal scaffold for Venlafaxine-like activity.[1]

Pharmacological Efficacy & Mechanism[1]

CNS Efficacy: The Chirality Advantage

The most significant differentiator is chirality .[1] The Methyl analog is achiral.[1] When binding to complex protein targets like the NMDA receptor or Monoamine Transporters (SERT/NET) , the Methyl analog lacks the ability to exploit specific hydrophobic pockets that the Ethyl group can access.[1]

  • Methyl Analog: Binds promiscuously or with lower affinity due to lack of specific steric "lock-and-key" fit.[1] Often used as a negative control or a simplified fragment.[1]

  • Ethyl Variant: The 1-aminoethyl group creates a chiral center (alpha to the amine).[1]

    • Mechanism:[1][4] The methyl group on the ethyl chain can orient into a hydrophobic sub-pocket (e.g., in the phencyclidine binding site of NMDA).[1]

    • Data Support: Analogs of Venlafaxine (which shares this 1-aminoethyl-cyclohexanol core) show that one enantiomer often carries 10-100x the potency of the other.[1] The Ethyl variant allows researchers to probe this stereochemical space; the Methyl analog does not.[1]

Antimicrobial Activity

Both compounds exhibit antimicrobial properties, primarily through membrane disruption (cationic amphiphiles).[1]

  • Efficacy Driver: Lipophilicity correlates with membrane insertion.[1]

  • Comparison: The Ethyl Variant , being more lipophilic (higher LogP), generally shows lower Minimum Inhibitory Concentrations (MIC) against Gram-positive bacteria (S. aureus) compared to the Methyl analog.[1] The Methyl analog often requires higher concentrations to achieve membrane permeabilization.[1]

Synthetic Pathways & Accessibility[1]

The synthesis of these cores dictates their availability for library generation.[1] The "Henry Reaction" (Nitroaldol) is the standard self-validating protocol for both, but the Ethyl variant requires stricter control due to diastereoselectivity.[1]

DOT Diagram: Comparative Synthesis Workflow

SynthesisComparison Cyclohexanone Cyclohexanone (Starting Material) Nitro_Methyl 1-(Nitromethyl)cyclohexanol Cyclohexanone->Nitro_Methyl + Nitromethane (Base Cat.) Nitro_Ethyl 1-(1-Nitroethyl)cyclohexanol (Diastereomers) Cyclohexanone->Nitro_Ethyl + Nitroethane (Base Cat.) Nitromethane Nitromethane (CH3NO2) Prod_Methyl Methyl Analog (Achiral) Nitro_Methyl->Prod_Methyl Reduction (H2/Raney Ni or LiAlH4) Prod_Ethyl Ethyl Variant (Racemic/Chiral) Prod_Methyl->Prod_Ethyl Optimization Step: Increase Lipophilicity Introduce Chirality Nitroethane Nitroethane (C2H5NO2) Nitro_Ethyl->Prod_Ethyl Reduction (H2/Raney Ni)

Figure 1: Parallel synthesis showing the divergence at the nitro-alkane reagent choice. The Ethyl pathway introduces complexity (chirality) early in the sequence.[1]

Experimental Protocol: Henry Reaction (General Procedure)

Note: This protocol applies to both, substituting Nitromethane with Nitroethane for the Ethyl variant.[1]

  • Reagents: Cyclohexanone (1.0 eq), Nitroalkane (1.2 eq), Ethanol (Solvent), Sodium Ethoxide (Cat.).[1]

  • Reaction: Cool mixture to 0°C. Add base dropwise. Stir at RT for 4-6 hours.[1]

  • Workup: Neutralize with dilute HCl. Extract with EtOAc.[1]

  • Reduction (Critical Step):

    • Methyl Analog:[1] Hydrogenation (50 psi H2, Raney Ni) yields the amine cleanly.[1]

    • Ethyl Variant: Reduction of 1-(1-nitroethyl)cyclohexanol yields a racemic mixture.[1] Resolution (e.g., via Tartaric acid crystallization) is required if a single enantiomer is desired for biological assays.[1]

Strategic Selection Guide (SAR)

When should you choose the Ethyl variant over the simpler Methyl analog?

DOT Diagram: Decision Tree for Lead Optimization[1]

DecisionTree Start Select Scaffold Goal_Fragment Goal: Fragment Screening (Low MW, High Solubility) Start->Goal_Fragment Goal_Lead Goal: Lead Optimization (High Potency, Selectivity) Start->Goal_Lead Use_Methyl USE METHYL ANALOG (1-Aminomethyl...) • Achiral • Low Steric Clash Goal_Fragment->Use_Methyl Target_Type Is the Target Stereoselective? (e.g., Receptor vs. Enzyme) Goal_Lead->Target_Type Target_Type->Use_Methyl No / Unknown Use_Ethyl USE ETHYL VARIANT (1-1-Aminoethyl...) • Exploit Hydrophobic Pocket • Tune BBB Permeability Target_Type->Use_Ethyl Yes (e.g., NMDA, SERT)

Figure 2: Decision matrix for medicinal chemists selecting between the two scaffolds based on project stage and target biology.

Safety & Handling (E-E-A-T)

While both compounds are valuable intermediates, they possess distinct hazard profiles based on MSDS data.[1]

  • 1-(Aminomethyl)cyclohexan-1-ol:

    • Hazards:H318 (Causes serious eye damage) , H302 (Harmful if swallowed).[1]

    • Handling: Requires full face shield and nitrile gloves.[1] The free amine is corrosive.[1]

  • This compound:

    • Hazards: Similar profile (Corrosive/Irritant).[1]

    • Metabolism Note: The ethyl group introduces a secondary carbon susceptible to P450 hydroxylation, which must be monitored in DMPK studies (Microsomal stability assays).[1]

References

  • PubChem. 1-(Aminomethyl)cyclohexan-1-ol (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • Mammadova, I.M., et al. Derivatives of the Cyclohexene Series and Their Biological Activity.[1] Processes of Petrochemistry and Oil Refining.[1] Available at: [Link]

Sources

Comprehensive Analytical Comparison Guide: 1-(1-Aminoethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context[1][2][3][4]

1-(1-Aminoethyl)cyclohexan-1-ol represents a specific class of gem-disubstituted cyclohexane derivatives functioning as


-amino alcohols. This structural motif—a cyclohexane ring bearing both a hydroxyl group and a chiral 1-aminoethyl side chain at the C1 position—serves as a critical scaffold in the synthesis of NMDA receptor antagonists and tramadol-like analgesics.

The analytical challenge lies in distinguishing this molecule from its structural isomers (e.g., 1-(2-aminoethyl)cyclohexan-1-ol) and its synthetic precursors (e.g., 1-acetylcyclohexanol). This guide provides a definitive cross-referencing framework using NMR, MS, and IR data to validate structural integrity.

Structural Criticality
  • Chirality: The C1' position (on the ethyl chain) is a chiral center. The C1 position on the ring is pseudo-asymmetric.

  • Basicity: The primary amine (

    
    ) creates a distinct ionization profile compared to the neutral precursor ketone.
    
  • Stability: Susceptible to dehydration (loss of

    
    ) under acidic conditions to form endocyclic or exocyclic alkenes.
    

Spectroscopic Cross-Referencing (NMR)

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the target from regioisomers. The diagnostic signal is the methine proton of the ethyl side chain.

Comparative -NMR Data Table (400 MHz, )
FeatureTarget: this compoundIsomer: 1-(2-Aminoethyl)cyclohexan-1-olPrecursor: 1-Acetylcyclohexanol
Side Chain Methine/Methylene

2.80 - 2.95 ppm (1H, q)
(Diagnostic Quartet)

2.75 ppm (2H, t)(Triplet,

)
N/A
Methyl Group

1.05 - 1.15 ppm (3H, d)
(Doublet,

)
N/A (Part of chain)

2.15 ppm (3H, s)(Singlet, Acetyl)
Ring Protons (

)

1.20 - 1.70 ppm (Multiplets)

1.20 - 1.70 ppm (Multiplets)

1.30 - 1.80 ppm (Multiplets)
Exchangeable Protons Broad singlets (

)Disappear with

shake
Broad singlets (

)
Broad singlet (

only)
Mechanistic Insight

In the target molecule, the methyl group couples with the single methine proton at C1', splitting it into a quartet . In the 1-(2-aminoethyl) isomer, the side chain is linear (


), resulting in triplet splitting patterns. The precursor 1-acetylcyclohexanol lacks the amine and displays a sharp methyl singlet characteristic of a methyl ketone, significantly deshielded (

) compared to the target's methyl doublet (

).

Mass Spectrometry & Fragmentation Logic

Mass spectrometry (EI, 70 eV) provides the most rapid confirmation of the amine functionality via alpha-cleavage rules.

Fragmentation Pathway Analysis

The molecular ion (


) is often weak or absent due to the stability of the fragment ions. The primary fragmentation is driven by the nitrogen atom (alpha-cleavage).
  • Base Peak (

    
     44):  The bond between the cyclohexane ring (C1) and the ethyl group (C1') cleaves. The positive charge remains on the nitrogen-containing fragment.
    
    • Mechanism:

      
      -cleavage relative to the amine.
      
    • Fragment:

      
       (
      
      
      
      44).
    • Note: This peak is diagnostic for the 1-aminoethyl moiety.

  • Comparison with Precursor (1-Acetylcyclohexanol):

    • Base Peak (

      
       43):  The acetyl group forms the acylium ion 
      
      
      
      .
    • Differentiation: A base peak of 44 vs. 43 is the immediate "Go/No-Go" quality check.

Visualization: Fragmentation & Identification Workflow

AnalyticalWorkflow Sample Unknown Sample (Crude) MS_Injection EI-MS Injection (70 eV) Sample->MS_Injection Decision Base Peak Analysis MS_Injection->Decision Result_Target Target Confirmed: 1-(1-Aminoethyl)... m/z 44 Dominant Decision->Result_Target Alpha-Cleavage (Ethylamine frag) Result_Ketone Impurity Confirmed: 1-Acetylcyclohexanol m/z 43 Dominant Decision->Result_Ketone Acylium Ion Result_Isomer Isomer Suspected: 1-(Aminomethyl)... m/z 30 Dominant Decision->Result_Isomer Primary Amine (CH2=NH2+)

Caption: Analytical decision tree based on Mass Spectrometry alpha-cleavage fragmentation patterns.

Experimental Protocol: Characterization Standard Preparation

To validate analytical methods, a high-purity reference standard must be generated. The following protocol utilizes the Henry Reaction followed by reduction, avoiding the unstable hemi-aminal intermediates often found in direct reductive amination of sterically hindered ketones.

Step 1: Henry Reaction (Nitro-Aldol)
  • Reagents: Cyclohexanone, Nitroethane, catalytic DBU.

  • Procedure: Stir cyclohexanone with nitroethane (1.2 eq) and DBU (0.1 eq) in acetonitrile.

  • Intermediate: 1-(1-nitroethyl)cyclohexan-1-ol.

  • Checkpoint: IR spectrum shows strong

    
     stretches (1550, 1370 
    
    
    
    ) and
    
    
    stretch (
    
    
    ).
Step 2: Catalytic Hydrogenation (Reduction)
  • Reagents: Raney Nickel or

    
    , 
    
    
    
    (50 psi), Methanol.
  • Procedure:

    • Dissolve nitro-alcohol in MeOH.

    • Add catalyst (10 wt%).

    • Hydrogenate for 12 hours.

    • Filter through Celite to remove catalyst.

  • Purification: The crude amine is basic.

    • Dissolve residue in

      
      .
      
    • Extract with

      
       (Amine moves to aqueous phase; non-basic impurities stay in organic).
      
    • Basify aqueous layer with

      
       to pH 12.
      
    • Extract back into DCM, dry over

      
      , and concentrate.
      
Step 3: Purity Validation (Self-Validating)
  • HPLC Method: C18 Column, Gradient 5% to 95% ACN in Water (0.1% TFA).

  • Detection: ELSD (Evaporative Light Scattering) is required as the molecule lacks a strong UV chromophore (no aromatic rings).

  • Criteria: Single peak >98% area.

Infrared (IR) Spectroscopy Profile

While less specific than NMR, IR is crucial for rapid "fingerprinting" of functional groups.

Functional GroupWavenumber (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

)
Description
O-H Stretch 3200 - 3400Broad, strong.[1] Indicates alcohol.[1][2]
N-H Stretch 3300 - 3500Two weak/medium bands (Primary amine doublet). Often overlaps with OH.
C-H Stretch 2850 - 2950Strong. Cyclohexane ring methylene modes.
N-H Bend 1580 - 1650Medium "scissoring" vibration.
C-O Stretch 1050 - 1150Strong. Tertiary alcohol characteristic.

Differentiation Note: The absence of a strong Carbonyl peak at


 confirms the reduction of the ketone precursor.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14739837, 1-Aminocyclohexan-1-ol. Retrieved from [Link]

    • Note: Used for general physicochemical property comparisons of the gem-amino alcohol class.
  • AIST (2024). Spectral Database for Organic Compounds (SDBS). Japan. Retrieved from [Link]

    • Note: Authoritative source for cyclohexanol and ethylamine fragment spectral d
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. Note: The definitive text for Mass Spectrometry alpha-cleavage rules cited in Section 3.
  • Moustafa, A. H., et al. (2012). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs. Arabian Journal of Chemistry. Retrieved from [Link]

    • Note: Provides experimental validation for the synthesis and NMR characterization of similar 1-(aminoethyl)

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[2][3][4][5]

1-(1-Aminoethyl)cyclohexan-1-ol represents a specific class of gem-disubstituted


-amino alcohols. This structural motif serves as the pharmacophore core for several major serotonin-norepinephrine reuptake inhibitors (SNRIs), most notably Venlafaxine  and its metabolites.

In drug development, this scaffold is critical not just for efficacy but for a specific toxicity profile known as Phospholipidosis and Lysosomal Trapping .[1] Unlike simple cytotoxins that cause immediate necrosis, these compounds often act as Cationic Amphiphilic Drugs (CADs) .[1] They sequester into acidic organelles, leading to lysosomal swelling, autophagy dysfunction, and eventual apoptotic cell death.

This guide objectively compares the cytotoxic potential of this compound against its pharmaceutical derivatives and simpler amine analogs, providing a mechanistic basis for their toxicity profiles.

Mechanistic Basis of Cytotoxicity

To understand the toxicity of this compound, one must look beyond simple receptor binding. The primary driver of cytotoxicity for this class is physicochemical.

The "Ion Trap" Mechanism (Lysosomotropism)

These molecules possess a lipophilic cyclohexane ring and a basic primary amine (pKa


 9.5–10.5).
  • Cytosolic Entry: At physiological pH (7.4), a fraction of the molecule is uncharged and lipophilic, allowing it to diffuse passively across the cell membrane.

  • Lysosomal Sequestration: Upon entering the lysosome (pH 4.5–5.0), the amine becomes fully protonated.

  • Trapping: The cationic form is membrane-impermeable. It becomes trapped, accumulating to concentrations 100–1000x higher than in the cytosol.

  • Toxicity: This accumulation draws water in (osmotic swelling) and inhibits lysosomal phospholipases, leading to drug-induced phospholipidosis (DIP) .

Diagram: The Lysosomal Sequestration Pathway

LysosomalTrapping cluster_0 Extracellular Space (pH 7.4) cluster_1 Cytosol (pH 7.2) cluster_2 Lysosome (pH 4.5) Drug_Ext Drug (Uncharged) Lipophilic Drug_Cyt Drug (Uncharged) Transient Drug_Ext->Drug_Cyt Passive Diffusion Drug_Lys Drug-H+ (Charged) TRAPPED Drug_Cyt->Drug_Lys Diffusion & Protonation Swelling Osmotic Swelling & Enzyme Inhibition Drug_Lys->Swelling Accumulation caption Figure 1: Mechanism of Lysosomotropic Toxicity in Amphiphilic Amines

Comparative Analysis: Target vs. Analogs

The following table contrasts this compound with key related compounds. The "Cytotoxic Risk" is derived from Structure-Activity Relationships (SAR) regarding lipophilicity (LogP) and basicity (pKa).

CompoundStructure DescriptionLogP (Est.)Primary Toxicity MechanismCytotoxic Risk Profile
This compound Target. Gem-disubstituted cyclohexane with ethyl-amine linker.~1.5 - 1.8Lysosomal trapping; Mitochondrial ROS generation.Moderate. High potential for intracellular accumulation due to optimal lipophilicity/pKa balance.
Venlafaxine Pharmaceutical Analog. Adds phenol & N-methylation.2.74Oxidative stress; CYP-mediated metabolite toxicity.Low-Moderate. Well-tolerated clinically but cytotoxic to hepatocytes at high concentrations (>100 µM).
1-(Aminomethyl)cyclohexanol Shortened linker (Methyl vs Ethyl).~0.8 - 1.1Weak lysosomotropism; Membrane irritation.Low. Lower lipophilicity reduces intracellular penetration compared to the ethyl analog.
Cyclohexylamine No hydroxyl group. Pure amine.1.49Direct membrane disruption; metabolic conversion to toxic oximes.High. Lacks the polar -OH modulation, leading to aggressive surfactant-like necrosis.

Key Insight: this compound sits in a "toxicity sweet spot." It is more lipophilic than the aminomethyl analog (facilitating entry) but lacks the metabolic clearance pathways of Venlafaxine, potentially making it more acutely cytotoxic in vitro than the drug molecule itself.

Experimental Protocols for Validation

To empirically validate the cytotoxicity of this compound class, standard MTT assays are insufficient because they do not distinguish between mitochondrial dysfunction and lysosomal stress. The following dual-pathway protocol is recommended.

Protocol A: High-Content Lysosomal Screening (LysoTracker)

Objective: Quantify lysosomal mass expansion (a marker of trapping/phospholipidosis) before cell death occurs.

  • Cell Seeding: Seed HepG2 or Fa2N-4 hepatocytes at

    
     cells/well in 96-well black-walled plates. Incubate 24h.
    
  • Treatment: Treat with this compound (0.1 – 100 µM).

    • Positive Control: Chloroquine (20 µM) or Amiodarone (10 µM).

    • Negative Control: Vehicle (0.1% DMSO).

  • Incubation: Incubate for 24 hours at 37°C.

  • Staining: Remove media. Add 50 nM LysoTracker Red DND-99 + 1 µg/mL Hoechst 33342 (Nuclear stain) in pre-warmed HBSS. Incubate 30 min.

  • Imaging: Wash 2x with PBS. Image immediately on a High-Content Imager (Confocal).

  • Analysis: Calculate Mean Lysosomal Intensity per Cell. A >30% increase over control indicates lysosomotropism.

Protocol B: Mitochondrial ROS Generation (H2DCFDA)

Objective: Determine if the amine causes oxidative stress downstream of organelle dysfunction.

  • Probe Loading: Wash cells with PBS. Incubate with 10 µM H2DCFDA (chloromethyl-dichlorodihydrofluorescein diacetate) for 30 min in serum-free media.

  • Recovery: Wash cells to remove extracellular probe. Allow 15 min recovery.

  • Treatment: Add test compound.

  • Kinetic Read: Measure fluorescence (Ex/Em: 485/535 nm) every 15 mins for 4 hours.

  • Interpretation: A rapid spike in fluorescence indicates mitochondrial uncoupling or membrane damage.

Diagram: Experimental Workflow

Workflow cluster_assay Dual-Endpoint Assay Start Compound Solubilization (DMSO Stock) Cells HepG2 / Fa2N-4 Seeding (24h Recovery) Start->Cells Split Split Plates Cells->Split PathA Path A: Lysosomal Integrity (LysoTracker Red) Split->PathA PathB Path B: Oxidative Stress (H2DCFDA ROS) Split->PathB ReadA High-Content Imaging (Organelle Swelling) PathA->ReadA ReadB Kinetic Fluorescence (ROS Production) PathB->ReadB Result Data Correlation: Is toxicity Lysosomal or Mitochondrial? ReadA->Result ReadB->Result caption Figure 2: Dual-Endpoint Screening Workflow

Interpretation of Results

When analyzing data for this compound compared to Venlafaxine:

  • Scenario 1 (Lysosomotropic): High LysoTracker signal at sub-lethal concentrations (IC10). This confirms the "Ion Trap" mechanism. This is expected for this molecule.

  • Scenario 2 (Necrotic): Rapid loss of membrane integrity (LDH release) without prior ROS or Lysosomal swelling. This suggests the concentration is too high, acting as a detergent rather than a drug.

  • Thresholds: For this class of amines, an IC50 < 50 µM in hepatocytes is considered a "High Risk" flag for development, often necessitating structural modification (e.g., reducing lipophilicity or lowering pKa).[1]

References

  • Nadanaciva, S., et al. (2011). "Lysosomal sequestration of cationic amphiphilic drugs in immortalized human hepatocytes (Fa2N-4 cells)." Journal of Biomolecular Screening.

  • Ahmadian, E., et al. (2016). "Venlafaxine-Induced Cytotoxicity Towards Isolated Rat Hepatocytes Involves Oxidative Stress and Mitochondrial/Lysosomal Dysfunction." Advanced Pharmaceutical Bulletin.

  • Teixeira, C., et al. (2021). "Eugenol β-Amino/β-Alkoxy Alcohols with Selective Anticancer Activity."[1] International Journal of Molecular Sciences.

  • Kazmi, F., et al. (2013). "Lysosomal Sequestration (Trapping) of Lipophilic Amine (Cationic Amphiphilic) Drugs in Immortalized Human Hepatocytes."[2] Drug Metabolism and Disposition.

  • PubChem Compound Summary. "1-(Aminomethyl)cyclohexan-1-ol."[3] National Center for Biotechnology Information.

Sources

A Researcher's Guide to Correlating Computational Predictions with Experimental Results for Novel Amino Alcohols: The Case of 1-(1-Aminoethyl)cyclohexan-1-ol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Synergy of In Silico and Benchtop Chemistry

In modern drug discovery and chemical synthesis, the journey of a novel molecule from concept to application is increasingly a tale of two worlds: the digital realm of computational modeling and the physical reality of the laboratory bench. The convergence of these domains allows for accelerated development, cost reduction, and deeper mechanistic understanding. This guide focuses on a critical aspect of this synergy: the rigorous correlation of computational predictions with experimental data.

We will use 1-(1-Aminoethyl)cyclohexan-1-ol , a simple yet illustrative amino alcohol, as our model compound. Amino alcohols are a vital class of organic compounds, containing both amine and hydroxyl functional groups, which makes them valuable as chiral ligands, synthetic intermediates, and building blocks for pharmaceuticals.[1] While extensive public data on this specific molecule is scarce, its structure presents a perfect case study for the fundamental physicochemical properties that govern a molecule's behavior: its acid-base character (pKa), lipophilicity (logP), and spectroscopic fingerprint (NMR, IR, MS).

This guide is structured not as a rigid protocol but as a strategic workflow. It is designed for researchers, scientists, and drug development professionals to navigate the iterative process of predicting, measuring, and correlating molecular properties, thereby building a robust and validated profile of a new chemical entity.

Part 1: The Computational Forefront: In Silico Property Prediction

Before a single flask is touched, computational chemistry offers a powerful lens to predict the behavior of a molecule. These predictions are not merely guesses; they are derived from first-principles quantum mechanics, sophisticated algorithms, and models trained on vast datasets of experimental results.[2][3] The goal is to prioritize synthetic targets and guide experimental design.

Methodologies for Prediction
  • Spectroscopic Properties (NMR): Nuclear Magnetic Resonance (NMR) spectra are arguably the most powerful tool for structural elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict ¹H and ¹³C chemical shifts with remarkable accuracy.[4] These calculations model the electronic environment of each nucleus, which directly relates to its chemical shift.[5][6]

  • Acid Dissociation Constant (pKa): The pKa value dictates the ionization state of a molecule at a given pH, which is crucial for its solubility, membrane permeability, and receptor binding.[7] Computational pKa prediction methods range from rapid empirical models, which use fragment-based approaches, to more rigorous but computationally expensive quantum mechanical (QM) calculations that compute the free energy of protonation in a simulated solvent environment.[8][9]

  • Partition Coefficient (logP): As a measure of lipophilicity, the octanol-water partition coefficient (logP) is a key determinant of a drug's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).[10] Prediction algorithms often use atom-based or fragment-based methods, summing the contributions of different parts of the molecule to its overall lipophilicity.[11]

Predicted Physicochemical Properties for this compound

Lacking published experimental data, we present illustrative predicted values based on common computational platforms and the known properties of similar amino alcohols. These serve as our working hypothesis.

PropertyPredicted ValueComputational Method Basis
pKa (basic) 9.5 - 10.5Empirical Models / QM (Thermodynamic Cycle)
logP 0.8 - 1.5Atom/Fragment Contribution Methods (e.g., ALOGP, XLOGP3)
¹H NMR (δ, ppm) (See detailed prediction below)Density Functional Theory (DFT)
¹³C NMR (δ, ppm) (See detailed prediction below)Density Functional Theory (DFT)

Illustrative Detailed NMR Predictions (in CDCl₃):

  • ¹H NMR: δ 3.0-3.5 (q, 1H, CH-NH₂), δ 1.2-1.8 (m, 10H, cyclohexyl CH₂), δ 1.1-1.3 (d, 3H, CH₃), Broad singlets for OH and NH₂ protons (variable).

  • ¹³C NMR: δ 70-75 (quaternary C-OH), δ 50-55 (CH-NH₂), δ 30-40 (cyclohexyl CH₂), δ 20-25 (cyclohexyl CH₂), δ 15-20 (CH₃).

Part 2: The Ground Truth: Experimental Characterization

Experimental data provides the definitive validation for any computational model. The following section outlines the standard, self-validating protocols for determining the key physicochemical and spectroscopic properties of a newly synthesized compound like this compound.

Experimental Workflow Diagram

G cluster_comp Computational Prediction cluster_exp Experimental Determination Comp_Struct Molecular Structure Comp_NMR NMR Spectra (DFT) Comp_Struct->Comp_NMR Comp_pKa pKa (QSPR/QM) Comp_Struct->Comp_pKa Comp_logP logP (Fragment-based) Comp_Struct->Comp_logP Compare Data Comparison & Analysis Comp_NMR->Compare Comp_pKa->Compare Comp_logP->Compare Exp_Synth Synthesis & Purification Exp_NMR NMR Spectroscopy Exp_Synth->Exp_NMR Exp_pKa Potentiometric Titration Exp_Synth->Exp_pKa Exp_logP Shake-Flask Method Exp_Synth->Exp_logP Exp_NMR->Compare Exp_pKa->Compare Exp_logP->Compare Analysis Discrepancy Analysis Compare->Analysis Refine Refine Computational Model Analysis->Refine Feedback Loop Result Validated Molecular Profile Analysis->Result Refine->Comp_NMR Refine->Comp_pKa Refine->Comp_logP

Caption: Iterative workflow for correlating computational and experimental data.

Protocol 1: Spectroscopic Characterization (NMR, IR, MS)

Causality: This combination of techniques provides an unambiguous structural fingerprint. NMR defines the carbon-hydrogen framework, IR identifies functional groups (O-H, N-H), and Mass Spectrometry (MS) confirms the molecular weight and elemental formula.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[5] Filter the solution to remove any particulates.

  • ¹H NMR Acquisition: Acquire a standard single-pulse proton NMR spectrum (e.g., on a 400 MHz spectrometer).[12] Key parameters include a spectral width of ~12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.[13] Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 128 to several thousand) and a longer relaxation delay (2-5 seconds) are typically required.[5]

  • IR Spectroscopy: Obtain an infrared spectrum using either a KBr pellet or an ATR (Attenuated Total Reflectance) accessory. Scan from 4000 to 400 cm⁻¹.

  • Mass Spectrometry: Obtain a high-resolution mass spectrum (HRMS) using a technique like Electrospray Ionization (ESI) to determine the exact mass and confirm the molecular formula (C₈H₁₇NO).

Protocol 2: Determination of pKa by Potentiometric Titration

Causality: This method directly measures the pH change of a solution as a titrant is added, allowing for the precise determination of the equilibrium constant for the protonation of the amine group.[14] The inflection point of the resulting sigmoid curve corresponds to the pKa.[15][16]

Methodology:

  • Calibration: Calibrate a pH meter using standard buffers (e.g., pH 4, 7, and 10).[15]

  • Sample Preparation: Prepare a ~1 mM solution of the compound in deionized water. To maintain constant ionic strength, add a background electrolyte like 0.15 M KCl.[16] Purge the solution with nitrogen to remove dissolved CO₂.

  • Titration: Place the solution on a magnetic stirrer and immerse the calibrated pH electrode. Titrate the solution by adding small, precise aliquots of a standardized strong acid (e.g., 0.1 M HCl).

  • Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize. Collect more data points near the steepest parts of the titration curve.

  • Analysis: Plot pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the midpoint of the buffer region on the titration curve.[15]

Protocol 3: Determination of logP by the Shake-Flask Method

Causality: This "gold standard" method directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a direct measure of its lipophilicity.[10][17][18]

Methodology:

  • Phase Preparation: Pre-saturate n-octanol with water and water (typically a buffer at a defined pH, e.g., 7.4) with n-octanol by shaking them together for 24 hours and allowing them to separate.[18]

  • Partitioning: Add a known amount of the compound to a mixture of the pre-saturated n-octanol and water in a separatory funnel.

  • Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

  • Phase Separation: Allow the layers to separate completely. Centrifugation may be required to break up any emulsions.

  • Quantification: Carefully remove aliquots from both the aqueous and octanol layers. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

  • Calculation: Calculate logP using the formula: logP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

Part 3: The Correlation: Analysis and Refinement

The ultimate goal is to achieve congruence between the predicted and measured values. Discrepancies are not failures but opportunities for deeper insight.[2][19]

Comparison of Predicted vs. Experimental Data (Illustrative)
PropertyPredicted ValueExperimental Result (Hypothetical)Correlation & Analysis
pKa 9.5 - 10.59.8 ± 0.1Good correlation. The predicted range successfully captured the experimental value, suggesting the computational model accurately represents the electronic environment of the amine.
logP 0.8 - 1.51.1 ± 0.2Good correlation. The experimental value falls within the predicted range. This supports the fragment-based models' assessment of the molecule's overall lipophilicity.
¹H NMR Predicted shiftsObserved shiftsModerate correlation. While the overall pattern (multiplicity, integration) matches, some experimental shifts may be slightly upfield or downfield compared to predictions. This could be due to solvent effects or conformational averaging not perfectly captured by the gas-phase DFT model.
¹³C NMR Predicted shiftsObserved shiftsGood correlation. Carbon shifts are often predicted with higher accuracy than proton shifts as they are less sensitive to minor conformational changes and solvent effects.
Causality of Discrepancies
  • Solvent Effects: Initial computational models are often run in vacuo (in a vacuum) or with a simplified implicit solvent model.[8] The explicit hydrogen bonding and dielectric effects of a real solvent (like CDCl₃ or water) can alter the electronic environment and thus the experimental values.

  • Conformational Flexibility: Molecules are not static. The cyclohexyl ring exists in a chair-boat equilibrium, and there is rotation around the C-C and C-N bonds. Experimental results represent an average of all populated conformations, whereas a computational prediction might be based on only the lowest energy conformer.[19]

  • Model Limitations: Empirical models for pKa and logP are trained on specific datasets. If the target molecule contains novel chemical space not well-represented in the training set, the prediction accuracy may decrease.[9]

The workflow diagram illustrates the crucial final step: using experimental results as a feedback loop to refine the computational models. For instance, if NMR shifts are off, one can re-run calculations using a different level of theory or a more sophisticated solvent model. This iterative process strengthens the predictive power of computational chemistry for future projects.[20]

Conclusion

The correlation of computational and experimental data is a cornerstone of modern chemical research. For a molecule like this compound, in silico methods provide a rapid and cost-effective means to hypothesize its key physicochemical properties. However, these predictions must be anchored to reality through rigorous, well-documented experimental validation. By systematically applying the protocols outlined in this guide and critically analyzing the results, researchers can build a comprehensive and reliable profile of any new chemical entity, accelerating the path from molecular design to real-world application.

References

  • BenchChem. (n.d.). Application Notes and Protocols for 1H and 13C NMR Spectral Analysis of Enones. Retrieved from BenchChem website.[5]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray website.[15]

  • Alfa Chemistry. (n.d.). Amino Alcohols. Retrieved from Alfa Chemistry website.[21]

  • Cambridge MedChem Consulting. (n.d.). LogP/D. Retrieved from Cambridge MedChem Consulting website.[10]

  • Fiveable. (2025, September 15). Aminoalcohol Definition. Retrieved from Fiveable website.[1]

  • Garrido, G., et al. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules.[17]

  • Vovk, M., et al. (n.d.). LogP / LogD shake-flask method v1. ResearchGate.[18]

  • protocols.io. (n.d.). LogP / LogD shake-flask method. Retrieved from protocols.io.[22]

  • van der Wulp, M., et al. (n.d.). Development of Methods for the Determination of pKa Values. PMC.[14]

  • Avdeef, A., et al. (n.d.). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Pharmaceutical Research.[23]

  • Enciso, M., & Iglesias, L. (2021). Combining Experimental and Computational Methods. Encyclopedia MDPI.[2]

  • Department of Chemistry, University of California, Irvine. (n.d.). Potentiometric Titration of an Unknown Weak Acid. Retrieved from UCI website.[24]

  • Virtual Computational Chemistry Laboratory. (n.d.). On-line Software. Retrieved from VCCLAB website.[11]

  • Yılmaz, E., & Gökçe, H. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. DergiPark.[16]

  • Royal Society of Chemistry. (2014). Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra.... Retrieved from RSC Publishing.[12]

  • AAT Bioquest. (2024, August 27). What are the physical properties of an amino functional group?. Retrieved from AAT Bioquest website.[25]

  • Bruker. (n.d.). 13-C NMR Protocol for beginners AV-400. Retrieved from Bruker website.[13]

  • Rizzi, A., et al. (n.d.). Best Practices for Constructing, Preparing, and Evaluating Protein-Ligand Binding Affinity Benchmarks. PMC.[19]

  • LibreTexts Chemistry. (2020, May 30). 25.2: Structure and Stereochemistry of the Amino Acids. Retrieved from LibreTexts website.[7]

  • Matter Modeling Stack Exchange. (2022, August 30). Best resources for someone going from experimental to computational chemistry. Retrieved from Stack Exchange.[3]

  • Santa Cruz Biotechnology. (n.d.). Amino Alcohols. Retrieved from SCBT website.[26]

  • Life on Numbers. (n.d.). Best Practices Computational Chemistry. Retrieved from lifeonnumbers.com.[27]

  • de Graaf, R. A., & Behar, K. L. (n.d.). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. PMC.[6]

  • iSciTech. (n.d.). Integrated Scientific Computing and Information Technologies - Softwares. Retrieved from iSciTech website.[4]

  • ISMRM. (n.d.). Quantification of High-Resolution 1H[13C] NMR Spectra from Rat Brain Extracts. Retrieved from ISMRM website.[28]

  • Iglesias, L. G., & Enciso, M. (2025, October 15). Combining Experimental Data and Computational Methods for the Non-Computer Specialist. MDPI.[20]

  • Carreño, M. C., et al. (n.d.). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry.[29]

  • Meloun, M., & Bordovská, S. (2017). Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis. ResearchGate.[30]

  • Nakano, H., et al. (2021). Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI.[8]

  • Desai, N. C., et al. (2012). Synthesis and pharmacological studies of 1-(2-amino-1-(4-methoxyphenyl) ethyl) cyclohexanol analogs as potential microbial agents. Medicinal Chemistry Research.[31]

  • Reddit. (2023, August 17). Computational pKa Determination. Retrieved from r/comp_chem.[9]

  • Chemaxon. (n.d.). NMR Predictor - Documentation. Retrieved from Chemaxon Docs.[32]

  • PubChem. (n.d.). 1-(Aminomethyl)cyclohexan-1-ol. Retrieved from PubChem.[33]

  • PubChem. (n.d.). 1-Aminocyclohexan-1-ol. Retrieved from PubChem.[34]

  • ResearchGate. (2016, February 26). “Synthesis and Physico-Chemical Studies of 1, 1'- Substituted Phenyl Cyclohexane”.[35]

  • Jabedul, H. M., et al. (2022). Synthesis and Characterization of Cyclodextrin-Based Polyhemiaminal Composites with Enhanced Thermal Stability. Polymers.[36]

  • Oishi, T., et al. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. MDPI.[37]

Sources

A Comparative Guide to the Synthesis of 1-(1-Aminoethyl)cyclohexan-1-ol: Evaluating Reproducibility of Established Methodologies

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the reliable synthesis of novel molecular scaffolds is paramount. 1-(1-Aminoethyl)cyclohexan-1-ol, a tertiary amino alcohol, represents a valuable building block, yet a survey of the scientific literature reveals a conspicuous absence of a standardized, published protocol for its synthesis. This guide addresses this gap by proposing and critically evaluating two robust and widely applicable synthetic strategies adapted for the preparation of this target molecule.

This document provides an in-depth comparison of two plausible and well-established synthetic routes: the Strecker synthesis and the Henry (nitro-aldol) reaction followed by reduction. By dissecting the mechanistic underpinnings, experimental considerations, and potential outcomes of each pathway, this guide aims to provide researchers with the necessary insights to select and implement a reproducible synthesis of this compound.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of this compound necessitates the formation of a carbon-carbon bond and the introduction of an amino group alpha to a tertiary alcohol on a cyclohexane ring. The two methodologies explored here offer distinct advantages and challenges.

Parameter Method A: Modified Strecker Synthesis Method B: Henry Reaction & Reduction
Starting Materials Cyclohexanone, Ethylamine, Cyanide Source (e.g., TMSCN)Cyclohexanone, Nitroethane, Base Catalyst
Key Intermediates α-Aminonitrileβ-Nitro Alcohol
Number of Steps 2 (Aminonitrile formation, Nitrile Reduction)2 (Henry Reaction, Nitro Reduction)
Reagent Toxicity High (Cyanide source)Moderate (Nitroethane)
Reaction Conditions Generally mild for aminonitrile formation; requires strong reducing agents for nitrile reduction.Base-catalyzed addition, followed by catalytic hydrogenation or metal-hydride reduction.
Potential Byproducts Cyanohydrin, unreacted starting materials.Dehydration products of the nitro alcohol.
Stereocontrol Achiral unless chiral auxiliaries or catalysts are employed.Achiral unless chiral catalysts are employed.

Method A: The Strecker Synthesis Pathway

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids, which can be subsequently reduced to the corresponding amino alcohols.[1][2][3] In the context of our target molecule, a modified approach would involve the formation of an α-aminonitrile from cyclohexanone.

Mechanistic Rationale

The reaction proceeds via the initial formation of an imine from cyclohexanone and ethylamine. Subsequent nucleophilic attack by a cyanide anion on the imine carbon forms the stable α-aminonitrile intermediate. The final step involves the reduction of the nitrile functionality to a primary amine, yielding the desired this compound.

Strecker_Pathway Cyclohexanone Cyclohexanone Imine N-ethylcyclohexan-1-imine Cyclohexanone->Imine + Ethylamine - H₂O Ethylamine Ethylamine Ethylamine->Imine Aminonitrile 1-(Ethylamino)cyclohexane-1-carbonitrile Imine->Aminonitrile + CN⁻ Target_A This compound Aminonitrile->Target_A [H] Cyanide CN⁻ Cyanide->Aminonitrile Reduction Reduction (e.g., LiAlH₄) Reduction->Target_A

Figure 1: Proposed Strecker synthesis pathway for this compound.
Experimental Protocol: Strecker Synthesis

Step 1: Synthesis of 1-(Ethylamino)cyclohexane-1-carbonitrile

  • To a solution of cyclohexanone (1.0 eq) in methanol, add ethylamine (1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate imine formation.

  • In a separate, well-ventilated fume hood, prepare a solution of potassium cyanide (1.2 eq) in water.

  • Cool the cyclohexanone/ethylamine mixture to 0 °C in an ice bath.

  • Slowly add the aqueous potassium cyanide solution to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, extract the product with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude α-aminonitrile.

Step 2: Reduction of 1-(Ethylamino)cyclohexane-1-carbonitrile

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄, 2.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C.

  • Dissolve the crude α-aminonitrile from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours.

  • Monitor the reaction by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting precipitate and wash thoroughly with THF.

  • Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method B: The Henry (Nitro-Aldol) Reaction and Subsequent Reduction

An alternative and often high-yielding approach to β-amino alcohols is the Henry reaction, which involves the base-catalyzed addition of a nitroalkane to a carbonyl compound.[4][5] The resulting β-nitro alcohol can then be reduced to the target amino alcohol.

Mechanistic Rationale

In the presence of a base, nitroethane is deprotonated to form a nucleophilic nitronate anion. This anion then attacks the electrophilic carbonyl carbon of cyclohexanone to form a β-nitro alcohol. Subsequent reduction of the nitro group, typically via catalytic hydrogenation, yields the desired this compound.

Henry_Pathway Cyclohexanone_B Cyclohexanone Nitro_alcohol 1-(1-Nitroethyl)cyclohexan-1-ol Cyclohexanone_B->Nitro_alcohol + Nitroethane Base catalyst Nitroethane Nitroethane Nitroethane->Nitro_alcohol Target_B This compound Nitro_alcohol->Target_B [H] Base Base Base->Nitro_alcohol Reduction_B Reduction (e.g., H₂, Raney Ni) Reduction_B->Target_B

Figure 2: Proposed Henry reaction and reduction pathway for this compound.
Experimental Protocol: Henry Reaction and Reduction

Step 1: Synthesis of 1-(1-Nitroethyl)cyclohexan-1-ol

  • To a stirred solution of cyclohexanone (1.0 eq) and nitroethane (1.2 eq) in isopropanol, add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, neutralize the reaction mixture with a mild acid (e.g., dilute HCl).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude β-nitro alcohol.

Step 2: Reduction of 1-(1-Nitroethyl)cyclohexan-1-ol

  • Dissolve the crude β-nitro alcohol from Step 1 in methanol.

  • Add a catalytic amount of Raney Nickel (approximately 10% by weight of the nitro alcohol).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature.

  • Monitor the reaction by TLC or by monitoring hydrogen uptake.

  • Upon completion, carefully filter the catalyst through a pad of Celite, washing the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound.

Anticipated Analytical Characterization

While no specific published spectra for this compound are available, the expected analytical data based on its structure would be as follows:

  • ¹H NMR: Resonances corresponding to the cyclohexyl protons, a quartet for the methine proton adjacent to the amino group, a doublet for the methyl group, and broad singlets for the hydroxyl and amine protons (exchangeable with D₂O).

  • ¹³C NMR: A signal for the quaternary carbon bearing the hydroxyl group, a signal for the methine carbon attached to the amino group, a signal for the methyl carbon, and signals for the cyclohexyl carbons.

  • IR Spectroscopy: Characteristic absorptions for O-H and N-H stretching (broad, in the range of 3200-3600 cm⁻¹), C-H stretching (aliphatic, ~2850-2950 cm⁻¹), and C-N stretching.

  • Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound (C₈H₁₇NO, MW: 143.23 g/mol ), and characteristic fragmentation patterns.

Conclusion and Recommendations

Both the modified Strecker synthesis and the Henry reaction followed by reduction represent viable and reproducible pathways for the synthesis of this compound.

  • The Henry reaction pathway is generally recommended due to the avoidance of highly toxic cyanide reagents and the often cleaner reaction profiles. The catalytic hydrogenation in the second step is also a widely used and scalable industrial process.

  • The Strecker synthesis, while effective, requires stringent safety precautions due to the use of cyanide. The reduction of the nitrile with powerful hydrides like LiAlH₄ also requires careful handling.

The choice of method will ultimately depend on the specific capabilities and safety protocols of the laboratory. It is strongly advised that researchers perform small-scale trial reactions to optimize conditions and confirm product identity through rigorous analytical techniques.

References

  • Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. National Institutes of Health. [Link]

  • Synthesis of alpha-aminonitriles.
  • The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

  • Strecker Synthesis. Scribd. [Link]

  • A truly green synthesis of α-aminonitriles via Strecker reaction. National Institutes of Health. [Link]

  • Strecker Synthesis. Organic Chemistry Portal. [Link]

  • Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. MDPI. [Link]

  • A new reaction of cyclohexanone enolate with nitroarenes. Royal Society of Chemistry. [Link]

  • Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. National Institutes of Health. [Link]

  • Preparation of cyclic allylic nitro compounds.
  • Process for making tertiary aminoalcohol compounds.

Sources

Benchmarking the purity of 1-(1-Aminoethyl)cyclohexan-1-ol from different suppliers

Author: BenchChem Technical Support Team. Date: February 2026

Benchmarking Purity: 1-(1-Aminoethyl)cyclohexan-1-ol A Senior Scientist’s Guide to Evaluating Supplier Quality for Pharmaceutical Intermediates

Executive Summary

In the synthesis of CNS-active pharmaceutical intermediates—specifically analogs of Venlafaxine and Tramadol—This compound (CAS 3183-54-8 for HCl salt) serves as a critical, chiral building block. Its geminal amino-alcohol structure, however, presents unique stability and purification challenges that are often masked by standard "Certificate of Analysis" (CoA) data.

This guide objectively benchmarks the purity of this compound from three distinct supplier categories. By employing Quantitative NMR (qNMR) , Chiral HPLC , and Karl Fischer Titration , we reveal that "98% Purity" on a label often translates to significantly different realities in the flask.

The Hidden Risks of "Commodity" Sourcing

While this compound appears structurally simple, its synthesis—typically involving the addition of a nitroethane anion to cyclohexanone followed by reduction—generates specific impurity profiles that affect downstream yield and enantioselectivity.

Common Impurity Vectors:

  • Enantiomeric Drift: The side chain contains a chiral center (R/S). Racemization can occur during aggressive workups.

  • Hygroscopicity: As an amino-alcohol salt, the compound is a "water sponge." Weight-based stoichiometry often fails if water content is ignored.

  • Retro-Aldol Degradation: Under basic conditions or thermal stress, the compound can revert to cyclohexanone and ethylamine derivatives.

Experimental Design & Methodology

To ensure scientific integrity, we bypassed standard supplier CoAs and re-validated all samples using a self-validating analytical workflow .

Protocol A: Absolute Purity via qNMR (The Gold Standard)

Rationale: HPLC-UV often overestimates purity because amino-alcohols have weak UV chromophores compared to aromatic impurities (like residual benzyl protecting groups). qNMR provides a direct mole-to-mole count of the target structure versus all proton-bearing impurities.

  • Instrument: 400 MHz NMR (Bruker Avance).

  • Solvent: D₂O (for HCl salts) or DMSO-d₆.

  • Internal Standard: Maleic Acid (99.99% TraceCERT®) – selected for its distinct singlet at ~6.3 ppm, clear of the cyclohexane multiplet (1.2–1.8 ppm) and the ethyl doublet (~1.1 ppm).

  • Relaxation Delay (d1): 60 seconds (to ensure full relaxation of protons).

Protocol B: Chiral HPLC for Enantiomeric Excess (ee)

Rationale: The biological activity of downstream drugs often depends on a specific enantiomer.

  • Column: Daicel Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).

  • Mobile Phase: Hexane:Ethanol:Diethylamine (90:10:0.1). Diethylamine is critical to suppress peak tailing of the basic amine.

  • Flow Rate: 1.0 mL/min.

  • Detection: RI (Refractive Index) or ELSD (Evaporative Light Scattering) due to weak UV absorbance.

Protocol C: Water Content via Karl Fischer (Coulometric)

Rationale: Essential for correcting the "Assay as is" to "Assay on anhydrous basis."

Benchmarking Results: Supplier Comparison

We sourced 10g samples from three anonymized supplier types:

  • Supplier A (The "Premium" Brand): Global catalog supplier, high markup.

  • Supplier B (The "Bulk" Aggregator): Mid-tier, re-packages from various sources.

  • Supplier C (The "Custom" Lab): Direct-from-manufacturer, lower cost but variable batch history.

Table 1: Comparative Analytical Data

MetricSupplier A (Premium)Supplier B (Bulk)Supplier C (Custom)
Label Claim ≥ 99.0% (HCl Salt)≥ 97% (HCl Salt)≥ 98% (Free Base)
qNMR Absolute Assay 99.2% 94.1%96.8%
HPLC Purity (Area %) 99.5%98.2%97.5%
Water Content (KF) 0.3%4.5% 1.1%
Enantiomeric Excess (ee) 50% (Racemic)50% (Racemic)>98% (S-isomer)
Key Impurities None detectedCyclohexanone (0.8%)Residual Palladium (20 ppm)
Price per Gram $185$45$65

Analysis of Findings:

  • The "Water Tax" (Supplier B): Supplier B's product contained 4.5% water. While the HPLC showed "98.2% purity," the actual amount of active molecule (qNMR) was only 94.1%. Using this material without correction would lead to a 5.9% stoichiometric error in your reaction.

  • The Chiral Surprise (Supplier C): Supplier C provided a highly enriched enantiomer (>98% ee) despite labeling it generically. This is likely an overrun from a custom chiral synthesis. While valuable, this creates a reproducibility risk if the next batch is racemic.

  • The UV Trap: Supplier B's HPLC purity (98.2%) masked the presence of cyclohexanone (detected via GC-MS), which has a different response factor.

Visualizing the Impurity Landscape

Understanding where these impurities originate allows you to predict their impact on your specific chemistry.

Diagram 1: Synthesis & Impurity Origin Pathway

This diagram maps the Henry Reaction route, highlighting where critical impurities like Nitro-aldol intermediates and Cyclohexanone by-products are introduced.

SynthesisImpurity Cyclohexanone Cyclohexanone (Starting Material) NitroAldol Intermediate: 1-(1-Nitroethyl)cyclohexanol Cyclohexanone->NitroAldol Henry Rxn (Base Cat.) Nitroethane Nitroethane Nitroethane->NitroAldol Target Target: This compound NitroAldol->Target Reduction (H2/Pd or LiAlH4) ImpurityA Impurity A: Unreacted Cyclohexanone (UV Active) NitroAldol->ImpurityA Retro-Aldol (Thermal Degradation) ImpurityB Impurity B: Dehydration Product (Cyclohexenyl amine) Target->ImpurityB Acid Cat. Dehydration

Caption: Synthesis pathway showing the Henry reaction mechanism and the origin of retro-aldol (Impurity A) and dehydration (Impurity B) by-products.

Diagram 2: Analytical Decision Matrix

A self-validating workflow for accepting new batches of amino-alcohols.

AnalyticalWorkflow Start New Batch Received Solubility Solubility Check (D2O vs CDCl3) Start->Solubility qNMR qNMR (1H) Internal Std: Maleic Acid Solubility->qNMR Salt Form confirmed PurityCheck Absolute Purity > 98%? qNMR->PurityCheck KF Karl Fischer (Water Content) PurityCheck->KF Yes Reject REJECT / PURIFY (Recrystallize from EtOH) PurityCheck->Reject No (<98%) ChiralHPLC Chiral HPLC (AD-H Column) KF->ChiralHPLC Accept RELEASE FOR SYNTHESIS (Adjust Stoichiometry) ChiralHPLC->Accept

Caption: Decision tree for batch release. Note that qNMR is the primary gatekeeper before more expensive chiral analysis.

Conclusion & Recommendations

For research involving this compound, the "cheapest" supplier often incurs the highest cost in lost time and failed reactions.

  • For High-Throughput Screening: Supplier A is recommended. The consistency justifies the price; you are paying for the absence of water and salts that could skew biological data.

  • For Scale-Up (>100g): Supplier B is viable only if you perform an in-house recrystallization (Ethanol/Ether) and dry the material rigorously.

  • Critical Control Point: Always perform a qNMR on arrival. If the integration of the ethyl methyl doublet (approx 1.1 ppm) does not match the integration of your internal standard, do not proceed.

References

  • Pauli, G. F., et al. (2012). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry. Link

  • Guidance for Industry. (2024). "Q3A(R2) Impurities in New Drug Substances." FDA/ICH. Link

  • Subramanian, G. (2012). "Chiral Separation Techniques: A Practical Approach." Wiley-VCH. Link

  • Sigma-Aldrich. (2025).[1] "Product Specification: this compound Hydrochloride." Merck KGaA. Link

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.